Bucharaine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWIOAMUZKICDN-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC(=O)NC2=CC=CC=C21)/CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416758 | |
| Record name | Bucharaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21059-47-2 | |
| Record name | Bucharaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21059-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucharaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bucharaine: A Technical Guide to its Discovery, Isolation, and Characterization from Haplophyllum bucharicum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucharaine, a unique monoterpenoid quinoline alkaloid, stands as a notable secondary metabolite isolated from the plant species Haplophyllum bucharicum. First reported in 1968, its distinct chemical architecture, featuring a quinoline core linked to a monoterpene unit, has drawn interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, a detailed, representative protocol for the isolation and purification, and methods for the structural characterization of this compound. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the quinoline class of alkaloids.
Introduction
The genus Haplophyllum, belonging to the Rutaceae family, is a rich source of diverse secondary metabolites, including coumarins, lignans, and a wide array of alkaloids.[1][2] Within this genus, Haplophyllum bucharicum has yielded several unique compounds. The pioneering work of Sharafutdinova and Yunusov in 1968 led to the first isolation and structural elucidation of this compound, a monoterpenoid quinoline alkaloid.[3]
This compound's classification stems from its hybrid structure, which combines a quinoline scaffold with a C10 monoterpene unit. This structural feature is relatively uncommon and distinguishes it from many other quinoline alkaloids, suggesting unique biosynthetic pathways and potentially novel biological activities.[4] Preliminary studies have indicated that this compound exhibits sedative and hypothermic effects, while the broader quinoline alkaloid class is known for a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4] However, the precise mechanism of action and molecular targets for this compound remain largely unexplored, presenting an open avenue for future research.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for its detection, isolation, and characterization.
| Property | Value |
| IUPAC Name | 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one |
| Molecular Formula | C₁₉H₂₅NO₄ |
| Molecular Weight | 331.41 g/mol |
| CAS Number | 21059-47-2 |
| Classification | Monoterpenoid Quinoline Alkaloid |
Experimental Protocols: Isolation and Purification
Stage 1: Extraction of Crude Alkaloids
-
Plant Material Preparation: Collect the aerial parts (leaves and stems) of Haplophyllum bucharicum. Air-dry the plant material in a shaded, well-ventilated area until brittle. Grind the dried material into a coarse powder to maximize the surface area for solvent extraction.
-
Solvent Extraction:
-
Pack the powdered plant material (e.g., 2.0 kg) into a large-scale Soxhlet apparatus or a large glass percolator.
-
Extract the material with methanol (e.g., 7 L) by refluxing for several hours (typically 5-6 hours).[5] Alternatively, perform exhaustive maceration at room temperature with agitation over several days.
-
Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.
-
Stage 2: Acid-Base Partitioning for Alkaloid Enrichment
This crucial step separates acidic and neutral compounds from the basic alkaloids.
-
Acidification: Dissolve the crude methanolic extract in a 5% aqueous solution of a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 2.0.
-
Defatting: Extract the acidic solution multiple times with a nonpolar organic solvent like hexane or diethyl ether. This step removes fats, waxes, and other non-basic compounds, which will remain in the organic phase. Discard the organic phase.
-
Basification: Adjust the pH of the remaining aqueous phase to approximately 9-10 by the slow, dropwise addition of a base, such as ammonium hydroxide (NH₄OH), while cooling in an ice bath. This neutralizes the alkaloid salts, converting them back to their free base form, which are less soluble in water.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with a polar organic solvent like chloroform or dichloromethane. The free base alkaloids will partition into the organic phase.
-
Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction (TAF).
Stage 3: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Pre-coat the TAF onto a small amount of silica gel.
-
Load the coated material onto a silica gel column packed in a nonpolar solvent (e.g., hexane or chloroform).
-
Elute the column with a gradient of increasing polarity, typically starting with 100% chloroform and gradually introducing methanol (e.g., chloroform:methanol 99:1, 98:2, etc.).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids or UV light).
-
Combine fractions that show a similar TLC profile for the target compound.
-
-
Size-Exclusion Chromatography (Optional Final Polishing):
-
For final purification, subject the this compound-rich fractions to chromatography on a Sephadex LH-20 column.[4]
-
Elute with an organic solvent, typically methanol. This separates the molecules based on size and can effectively remove remaining small impurities.
-
Monitor the fractions by TLC to isolate pure this compound.
-
Stage 4: Structure Elucidation and Characterization
The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques.
Data Presentation: Spectroscopic Characterization
The structure of this compound is elucidated by a combination of spectroscopic methods. The following table outlines the representative data expected from these analyses.
| Technique | Expected Observations for this compound Structure |
| ¹H-NMR | Signals corresponding to aromatic protons of the quinoline ring, an olefinic proton in the terpene side chain, methylene and methine protons, and multiple distinct methyl group signals (including gem-dimethyl groups).[2][7] |
| ¹³C-NMR | Resonances for quaternary carbons (including carbonyl and aromatic carbons), methine carbons (aromatic and aliphatic), methylene carbons, and methyl carbons, consistent with the 19 carbons in the molecular formula.[2][7] |
| Mass Spec. (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight (331.41 g/mol ) and characteristic fragmentation patterns, such as the loss of water or cleavage of the ether linkage in the side chain. |
| Infrared (IR) | Absorption bands indicating the presence of key functional groups: O-H stretching (hydroxyl groups), N-H stretching (amide), C=O stretching (amide carbonyl), C=C stretching (aromatic and olefinic), and C-O stretching (ether). |
Visualization of Experimental Workflow
The logical flow of the isolation and characterization process is visualized below.
Caption: Experimental workflow for the isolation and characterization of this compound.
Conclusion
This compound represents an intriguing natural product from Haplophyllum bucharicum. This guide outlines a comprehensive, reproducible methodology for its isolation and characterization, providing a valuable resource for natural product chemists. The limited understanding of its biological activity and mechanism of action presents a clear opportunity for pharmacologists and drug development professionals. Further investigation into this compound's effects on the central nervous system and its potential as a lead compound for novel therapeutics is warranted. The protocols and data presented herein serve as a starting point for such future explorations.
References
- 1. The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alkaloids from Haplophyllum tuberculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Bucharaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum bucharicum, a member of the Rutaceae family.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The unique structure of this compound, featuring a quinoline core linked to a monoterpene unit, has garnered interest for its potential biological activities.[1] Early studies have indicated that this compound may possess sedative and hypothermic properties.[2] This document summarizes the available quantitative data, outlines experimental protocols for its synthesis and isolation, and visualizes a relevant signaling pathway to provide a thorough understanding of this natural compound.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. While extensive experimental data for some properties are limited in publicly available literature, the following tables provide the most current and accurate information available.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅NO₄ | [3] |
| Molecular Weight | 331.4 g/mol | [3] |
| CAS Number | 21059-47-2 | [3] |
| IUPAC Name | 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one | [3] |
| Appearance | Not explicitly reported, likely a solid at room temperature. | |
| Melting Point | Not available in cited literature. | |
| Boiling Point | Not available in cited literature. | |
| Solubility | Limited solubility in water; better solubility in organic solvents. | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Source |
| High-Resolution Mass Spectrometry (HR-MS) | Measured m/z: 330.1711 (in negative ion mode, corresponding to [M-H]⁻) | [1][4] |
| ¹H NMR Spectroscopy | Specific chemical shift data not extensively reported in available literature. Initial structure elucidation relied on ¹H NMR to identify aromatic, olefinic, and aliphatic protons. | [1] |
| ¹³C NMR Spectroscopy | Detailed experimental data is not extensively reported in available literature. | [1] |
| Infrared (IR) Spectroscopy | Expected to show characteristic absorption bands for its functional groups (O-H, N-H, C=O, C=C, C-O). Specific experimental data is not available in the cited literature. | [1] |
Experimental Protocols
Synthesis of this compound
A key synthetic route to this compound involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride, followed by selective hydroxylation and mono-epoxidation of the resulting geranyl ether intermediate.[5] The following is a representative protocol based on this reported synthesis.
Materials:
-
4-hydroxy-2-quinolone
-
Geranyl chloride
-
Anhydrous potassium carbonate
-
Anhydrous acetone
-
Reagents for selective hydroxylation (e.g., osmium tetroxide/N-methylmorpholine N-oxide)
-
Reagents for mono-epoxidation (e.g., m-chloroperoxybenzoic acid)
-
Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Geranyl Ether Intermediate:
-
To a solution of 4-hydroxy-2-quinolone in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add geranyl chloride dropwise to the suspension.
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the geranyl ether of 4-hydroxy-2-quinolone.
-
-
Selective Hydroxylation:
-
Dissolve the purified geranyl ether in a suitable solvent system (e.g., acetone/water/t-butanol).
-
Add N-methylmorpholine N-oxide and a catalytic amount of osmium tetroxide.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
-
-
Mono-epoxidation to yield this compound:
-
Dissolve the diol intermediate in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by silica gel column chromatography.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, HR-MS, and IR spectroscopy, and compared with data from the natural product if available.
Isolation of this compound from Haplophyllum bucharicum
The following is a general protocol for the isolation of alkaloids, including this compound, from plant material, which can be adapted for Haplophyllum bucharicum.
Materials:
-
Dried and powdered aerial parts of Haplophyllum bucharicum
-
Methanol
-
Hydrochloric acid (HCl)
-
Ammonia solution (NH₄OH)
-
Organic solvents for extraction (e.g., chloroform, ethyl acetate)
-
Silica gel and/or Sephadex LH-20 for column chromatography
Procedure:
-
Extraction:
-
Macerate the powdered plant material with methanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.
-
Acidify the crude extract with a dilute solution of HCl (e.g., 2%).
-
Partition the acidified extract with a nonpolar organic solvent (e.g., hexane or chloroform) to remove non-alkaloidal components.
-
Basify the aqueous acidic layer with a dilute ammonia solution to a pH of 9-10.
-
Extract the liberated alkaloids with an organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid mixture.
-
-
Purification:
-
Subject the crude alkaloid mixture to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).
-
Monitor the fractions by TLC, visualizing with an appropriate reagent (e.g., Dragendorff's reagent).
-
Combine fractions containing compounds with similar TLC profiles.
-
For further purification, utilize size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to separate alkaloids based on their size.[1]
-
Fractions containing pure this compound can be identified by spectroscopic analysis (NMR, MS).
-
Signaling Pathways
While the specific molecular targets and signaling pathways modulated by this compound are currently not well-defined in the scientific literature, the broader class of quinoline alkaloids is known to interact with various cellular signaling cascades.[1] For instance, some quinoline alkaloids have been shown to influence pathways involved in cell proliferation and inflammation, such as the MAPK/ERK and NF-κB pathways. As a representative example, a simplified diagram of a generic MAPK/ERK signaling pathway, which is a common target for many natural products, is provided below. Further research is required to determine if this compound directly interacts with this or other signaling pathways.
Caption: A generic MAPK/ERK signaling pathway, a potential target for quinoline alkaloids.
Conclusion
This compound represents an intriguing natural product with a unique chemical structure and preliminary evidence of biological activity. This guide has consolidated the available data on its physical and chemical properties, provided representative experimental protocols for its synthesis and isolation, and offered a perspective on potential areas of pharmacological investigation. The significant gaps in the experimental data, particularly detailed spectroscopic information and a defined mechanism of action, highlight the need for further research to fully elucidate the therapeutic potential of this monoterpenoid quinoline alkaloid. The information presented herein is intended to provide a solid foundation for future studies by researchers, scientists, and drug development professionals.
References
- 1. This compound | 21059-47-2 | Benchchem [benchchem.com]
- 2. musechem.com [musechem.com]
- 3. Buy this compound (EVT-446284) | 21059-47-2 [evitachem.com]
- 4. massbank.eu [massbank.eu]
- 5. Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Bucharaine (CAS Number: 21059-47-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucharaine (CAS: 21059-47-2) is a naturally occurring monoterpenoid quinoline alkaloid isolated from plants of the Haplophyllum genus, notably Haplophyllum bucharicum. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, synthesis, reported biological activities, and a discussion of its potential mechanisms of action. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in publicly accessible literature, this guide also presents representative methodologies for the synthesis and biological evaluation of quinoline alkaloids, alongside available spectroscopic data. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound and related compounds.
Chemical and Physical Properties
This compound is classified as a monoterpenoid quinoline alkaloid, featuring a quinoline core structure linked to a C10 monoterpene unit.[1] This structural characteristic is relatively uncommon among quinoline alkaloids and is a key contributor to its distinct chemical properties and potential biological activities.[1]
| Property | Value | Source |
| CAS Number | 21059-47-2 | N/A |
| Molecular Formula | C₁₉H₂₅NO₄ | [2] |
| Molecular Weight | 331.4 g/mol | [2] |
| InChI Key | PBWIOAMUZKICDN-JLHYYAGUSA-N | [2] |
| Observed m/z ([M-H]⁻) | 330.1711 | [2] |
| Calculated Exact Mass | 331.178358 | [2] |
Synthesis
Representative Synthetic Strategies for the Quinoline Core
The following are established methods for the synthesis of the quinoline scaffold, which could be adapted for the synthesis of this compound precursors.
-
Skraup Synthesis: This is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst.
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
-
Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.
Hypothetical Synthetic Workflow for this compound
A plausible synthetic route to this compound would likely involve the synthesis of the quinoline core, followed by the attachment and modification of the monoterpene side chain.
Caption: Hypothetical workflow for this compound synthesis.
Biological Activities and Potential Mechanisms of Action
Research into the specific biological activities of this compound is still in its early stages. However, preliminary studies and the known pharmacological effects of other quinoline alkaloids suggest several potential therapeutic applications.
Reported and Potential Biological Activities
-
Sedative and Hypothermic Effects: this compound has been reported to possess sedative properties.[3]
-
Anti-inflammatory and Antioxidant Activity: As a member of the quinoline alkaloid class, this compound is suggested to have potential anti-inflammatory and antioxidant effects.[1]
-
Anticancer Potential: While specific cytotoxic data for this compound is lacking, quinoline alkaloids, in general, are known to exhibit antitumor properties.[1][4] The essential oils from Haplophyllum tuberculatum, a related species, have shown cytotoxic activity against liver and lung cancer cell lines.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. For many quinoline alkaloids, their biological effects are attributed to their ability to intercalate into DNA, inhibit topoisomerase enzymes, or modulate various signaling pathways.[4]
Given the reported anti-inflammatory potential, a hypothetical mechanism could involve the inhibition of key inflammatory mediators.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce. Therefore, this section provides representative protocols for assessing the biological activities commonly associated with quinoline alkaloids.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixture at 51°C for 20 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.
In Vivo Sedative and Hypothermic Activity (Rodent Model)
This protocol outlines a general procedure for evaluating the sedative and hypothermic effects of a compound in mice or rats. All animal experiments must be conducted in accordance with approved ethical guidelines.
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurements: Record the baseline rectal temperature and locomotor activity of each animal.
-
Compound Administration: Administer this compound (at various doses) or a vehicle control intraperitoneally or orally.
-
Post-treatment Monitoring:
-
Hypothermic Effect: Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) post-administration.
-
Sedative Effect: Assess locomotor activity using an open-field test or an activity meter at the same time intervals.
-
-
Data Analysis: Compare the changes in body temperature and locomotor activity between the treated and control groups.
Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) has been used to confirm the molecular formula of this compound.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Observed m/z ([M-H]⁻): 330.1711[2]
-
Calculated Exact Mass for C₁₉H₂₅NO₄: 331.178358[2]
The fragmentation pattern of quinoline alkaloids in mass spectrometry often involves the cleavage of the side chain and rearrangements of the quinoline core.
Representative Spectroscopic Data for Quinoline Alkaloids
-
¹H NMR: Protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts of the monoterpene side chain protons would be expected in the aliphatic and olefinic regions of the spectrum.
-
¹³C NMR: The carbon atoms of the quinoline ring generally resonate between δ 120-160 ppm. The carbons of the side chain would appear at chemical shifts characteristic of their respective functional groups (alkane, alkene, alcohol).
-
Infrared (IR) Spectroscopy: Characteristic IR absorption bands for a molecule like this compound would include:
-
O-H stretching (for the hydroxyl groups) around 3200-3600 cm⁻¹ (broad).
-
C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.
-
C=C and C=N stretching (in the quinoline ring) around 1500-1600 cm⁻¹.
-
C-O stretching (for the ether and alcohol functionalities) around 1000-1300 cm⁻¹.
-
Conclusion and Future Directions
This compound is a monoterpenoid quinoline alkaloid with potential therapeutic applications, particularly in the areas of sedation, anti-inflammatory, and anticancer activities. However, the current body of scientific literature on this compound is limited. Further research is warranted to:
-
Elucidate the precise molecular mechanisms of action and identify its specific cellular targets.
-
Conduct comprehensive in vitro and in vivo studies to quantify its biological activities and establish a clear pharmacological profile.
-
Develop and optimize a synthetic route for this compound and its analogs to facilitate structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents.
-
Fully characterize its spectroscopic properties to aid in its identification and analysis.
This technical guide serves as a starting point for researchers and drug development professionals, summarizing the existing knowledge and highlighting the key areas for future investigation into the promising potential of this compound.
References
The Bucharaine Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Exploration of a Promising Monoterpenoid Quinoline Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucharaine, a monoterpenoid quinoline alkaloid isolated from Haplophyllum bucharicum, presents a unique chemical scaffold with potential pharmacological applications. Elucidating its biosynthetic pathway is crucial for understanding its natural production and for developing biotechnological avenues for its synthesis. This technical guide synthesizes the current understanding of the putative this compound biosynthesis pathway, drawing parallels from established alkaloid and terpenoid biosynthetic routes. While specific enzymatic data for this compound remains to be fully characterized, this document outlines the likely enzymatic steps, precursor molecules, and proposes experimental strategies for the pathway's complete elucidation.
Introduction to this compound
This compound is a specialized metabolite belonging to the quinoline alkaloid family, characterized by the fusion of a quinoline core with a monoterpene unit. It was first isolated from the plant Haplophyllum bucharicum, a member of the Rutaceae family. The intricate structure of this compound suggests a complex biosynthetic origin, likely involving the convergence of the shikimate and mevalonate (or MEP) pathways. Understanding this pathway is of significant interest for synthetic biology and drug discovery, as it could enable the production of this compound and novel derivatives with enhanced therapeutic properties.
The Proposed this compound Biosynthesis Pathway
Based on its chemical structure, a logical biosynthetic pathway for this compound can be proposed, commencing from two key precursors: 4-hydroxy-2-quinolone and geranyl pyrophosphate (GPP).
Biosynthesis of Precursors
2.1.1. 4-Hydroxy-2-quinolone Formation
The quinoline ring system of this compound is likely derived from the shikimate pathway, with anthranilic acid serving as a key intermediate. The biosynthesis of 4-hydroxy-2-quinolone is hypothesized to proceed as follows:
-
Step 1: Activation of Anthranilic Acid: Anthranilate is activated by a CoA ligase to form anthraniloyl-CoA.
-
Step 2: Condensation with Malonyl-CoA: Anthraniloyl-CoA undergoes condensation with malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS), likely a chalcone synthase-like enzyme.
-
Step 3: Cyclization and Tautomerization: The resulting polyketide intermediate undergoes intramolecular cyclization and subsequent tautomerization to yield the stable 4-hydroxy-2-quinolone scaffold.
2.1.2. Geranyl Pyrophosphate (GPP) Formation
The C10 monoterpene unit of this compound is supplied by geranyl pyrophosphate (GPP). GPP is synthesized through the condensation of two C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be produced via two distinct pathways in plants:
-
Mevalonate (MVA) Pathway: Primarily operating in the cytosol and mitochondria.
-
Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids.
The condensation of IPP and DMAPP is catalyzed by GPP synthase.
Assembly and Modification of the this compound Scaffold
The core of this compound biosynthesis involves the coupling of 4-hydroxy-2-quinolone and GPP, followed by a series of enzymatic modifications.
-
Step 4: Prenylation of 4-Hydroxy-2-quinolone: A crucial step is the attachment of the geranyl moiety from GPP to the 4-hydroxy-2-quinolone core. This reaction is catalyzed by a prenyltransferase . The prenylation can occur at either a carbon (C-prenylation) or an oxygen (O-prenylation) atom of the quinolone ring. The exact position of the initial prenylation in this compound biosynthesis requires experimental verification.
-
Step 5: Hydroxylation and Cyclization: Following prenylation, the geranyl side chain undergoes a series of modifications, including hydroxylations and cyclizations, to form the final this compound structure. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other oxidoreductases. CYPs are well-known for their role in the diversification of alkaloid structures in plants. The specific sequence and regioselectivity of these oxidative reactions are key to forming the characteristic monoterpenoid structure of this compound.
Quantitative Data Summary
Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the this compound biosynthesis pathway. To facilitate future research, the following table outlines the types of data that are critical to collect.
| Parameter | Method of Measurement | Significance |
| Enzyme Kinetics (Km, Vmax, kcat) | Enzyme assays with purified recombinant enzymes and varying substrate concentrations. | Determines substrate affinity, catalytic efficiency, and rate-limiting steps. |
| Metabolite Concentrations | LC-MS/MS or GC-MS analysis of extracts from different tissues and developmental stages of Haplophyllum bucharicum. | Identifies pathway intermediates and reveals metabolic flux and regulatory points. |
| Gene Expression Levels | qRT-PCR or transcriptome sequencing (RNA-Seq) of tissues with varying this compound accumulation. | Correlates gene expression with metabolite production to identify candidate biosynthetic genes. |
Experimental Protocols for Pathway Elucidation
The following outlines detailed methodologies for key experiments required to fully characterize the this compound biosynthesis pathway.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis.
Methodology:
-
Plant Material: Collect various tissues (leaves, stems, roots, flowers) from Haplophyllum bucharicum at different developmental stages.
-
RNA Extraction and Sequencing: Extract total RNA from each tissue sample. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Perform differential gene expression analysis to identify genes with expression patterns that correlate with this compound accumulation (as determined by metabolomic analysis).
-
Conduct gene co-expression network analysis (e.g., using WGCNA) to identify modules of co-expressed genes, which may represent biosynthetic pathways.
-
Annotate the functions of candidate genes by sequence homology to known biosynthetic enzymes (e.g., PKS, prenyltransferases, CYPs).
-
Functional Characterization of Candidate Enzymes
Objective: To confirm the enzymatic function of candidate genes identified through transcriptomics.
Methodology:
-
Gene Cloning and Recombinant Protein Expression:
-
Amplify the full-length coding sequences of candidate genes from Haplophyllum bucharicum cDNA.
-
Clone the genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).
-
Express the recombinant proteins in a suitable heterologous host system.
-
Purify the recombinant proteins using affinity chromatography (e.g., His-tag purification).
-
-
In Vitro Enzyme Assays:
-
Prenyltransferase Assay: Incubate the purified candidate prenyltransferase with 4-hydroxy-2-quinolone and GPP. Analyze the reaction products by LC-MS/MS to detect the formation of a prenylated quinolone.
-
Cytochrome P450 Assay: Reconstitute the purified candidate CYP with a cytochrome P450 reductase. Incubate with the prenylated intermediate and NADPH. Analyze the products by LC-MS/MS to identify hydroxylated and cyclized products.
-
Metabolite Profiling and Quantification
Objective: To identify and quantify this compound and its biosynthetic intermediates in Haplophyllum bucharicum.
Methodology:
-
Sample Preparation: Harvest and freeze-dry plant tissues. Grind the tissues to a fine powder and extract with a suitable solvent (e.g., methanol or ethyl acetate).
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the separation and detection of this compound and its putative precursors.
-
Use authentic standards for quantification. If standards are unavailable, relative quantification can be performed.
-
Analyze extracts from different tissues and developmental stages to create a metabolic profile.
-
Visualizations of Pathways and Workflows
To aid in the conceptualization of the this compound biosynthesis pathway and the experimental approaches for its elucidation, the following diagrams are provided.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the this compound pathway.
Conclusion and Future Directions
The biosynthesis of this compound represents an exciting area of research with implications for natural product chemistry and biotechnology. While the proposed pathway provides a solid framework, significant experimental work is required for its complete validation. Future research should focus on:
-
Transcriptome and Metabolome Profiling of Haplophyllum bucharicum: This will be instrumental in identifying the specific genes and intermediates of the pathway.
-
Functional Characterization of Enzymes: Recombinant expression and in vitro assays are essential to confirm the roles of candidate prenyltransferases and cytochrome P450s.
-
Metabolic Engineering: Once the pathway is elucidated, heterologous expression in microbial hosts like Saccharomyces cerevisiae or Escherichia coli could enable sustainable production of this compound and the generation of novel analogs for drug screening.
This technical guide serves as a roadmap for researchers embarking on the exciting journey of unraveling the biosynthetic secrets of this compound. The insights gained will not only contribute to our fundamental understanding of plant specialized metabolism but also pave the way for innovative applications in medicine and industry.
An In-depth Technical Guide to Bucharaine: Natural Sources, Abundance, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucharaine, a monoterpenoid quinoline alkaloid, has garnered interest for its potential sedative and antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural sources, abundance, and the molecular pathways underlying its biological activities. This document synthesizes available data on its extraction and isolation, and presents detailed experimental methodologies where accessible. Furthermore, it visualizes the hypothesized signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Natural Sources and Abundance
This compound is a secondary metabolite primarily found in plants of the Haplophyllum genus, which belongs to the Rutaceae family.
Primary Natural Source: The principal source of this compound is Haplophyllum bucharicum .[1][2] This plant species has been the subject of phytochemical investigations leading to the initial isolation and characterization of this compound. Other species within the Haplophyllum genus may also contain this compound, though H. bucharicum is the most cited source.
Abundance: Quantitative data on the specific abundance and yield of this compound from Haplophyllum bucharicum is not extensively reported in publicly available literature. However, a study on the extraction of total alkaloids from the aerial parts of Haplophyllum tuberculatum reported a yield of 0.37% for the total alkaloid extract.[1][3] While this provides a general indication of alkaloid content in the genus, the specific percentage of this compound within this total alkaloid fraction remains to be determined through targeted quantitative analysis, such as High-Performance Liquid Chromatography (HPLC).
| Parameter | Value | Source Plant | Citation |
| Total Alkaloid Yield | 0.37% (of dry weight) | Haplophyllum tuberculatum (aerial parts) | [1][3] |
| This compound Abundance | Not specified in literature | Haplophyllum bucharicum | - |
Experimental Protocols
Extraction of Total Alkaloids from Haplophyllum Species
The following protocol is a general method for the extraction of alkaloids from Haplophyllum species and can be adapted for the specific isolation of this compound.[3][4][5]
Materials:
-
Dried and powdered aerial parts of Haplophyllum bucharicum
-
Methanol
-
Sulfuric acid solution (2% m/m)
-
Ammonium hydroxide solution (25% m/m)
-
Chloroform
-
Petroleum ether or diethyl ether
-
Sodium sulfate (anhydrous)
-
Mayer's reagent
-
Sodium carbonate solution (5% m/m)
-
Ultrasonic bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Maceration/Soxhlet Extraction:
-
Acid-Base Extraction for Purification:
-
Filter the methanolic extract and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water and acidify to pH 3-4 with 2% sulfuric acid.
-
Wash the acidic aqueous solution with petroleum ether or diethyl ether to remove lipophilic and neutral impurities.
-
Basify the aqueous solution to pH 9-10 with 25% ammonium hydroxide.
-
Extract the liberated free alkaloids with chloroform.
-
-
Final Processing:
-
Wash the chloroform extract with distilled water until a neutral pH is achieved.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to obtain the crude total alkaloid extract.
-
Isolation of this compound by Column Chromatography
Further purification of this compound from the total alkaloid extract can be achieved using column chromatography.[7]
Materials:
-
Crude total alkaloid extract
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of chloroform-methanol or other suitable solvent mixtures determined by Thin Layer Chromatography)
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Column Preparation: Prepare a silica gel column using a suitable slurry packing method.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of the polar solvent (e.g., from 100% chloroform to a chloroform-methanol mixture).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest (this compound).
-
Final Purification: The isolated this compound can be further purified by recrystallization or preparative TLC if necessary.
Biological Activities and Signaling Pathways
Sedative Activity
The sedative properties of this compound are hypothesized to be mediated through its interaction with the central nervous system, specifically by modulating the activity of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the brain.[8][9][10]
Proposed Signaling Pathway:
This compound is thought to act as a positive allosteric modulator of GABA-A receptors. This interaction is believed to enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to a depressant effect on the central nervous system and manifesting as sedation. The specific subunits of the GABA-A receptor that this compound interacts with have not yet been fully elucidated.[11]
Antimicrobial Activity
The antimicrobial activity of quinoline alkaloids, including potentially this compound, is often attributed to their ability to disrupt the integrity of bacterial cell membranes.[12][13]
Proposed Mechanism of Action:
This compound, being a lipophilic molecule, is proposed to intercalate into the bacterial cell membrane. This disrupts the phospholipid bilayer, leading to increased membrane permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, nucleic acids, and proteins, ultimately leading to bacterial cell death.
Experimental Workflows
General Workflow for this compound Research
The following diagram outlines a logical workflow for the investigation of this compound from its natural source to the characterization of its biological activity.
Conclusion and Future Directions
This compound, a monoterpenoid quinoline alkaloid from Haplophyllum bucharicum, presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of sedatives and antimicrobials. While its natural source has been identified, a significant gap exists in the quantitative analysis of its abundance. The provided experimental protocols for extraction and isolation offer a foundational methodology that can be optimized for higher purity and yield.
The proposed signaling pathways for its sedative and antimicrobial activities are based on the well-established mechanisms of related quinoline alkaloids. Future research should focus on validating these hypotheses through direct experimental evidence. Key areas for further investigation include:
-
Quantitative Analysis: Development and validation of an HPLC or other quantitative method to determine the precise concentration of this compound in Haplophyllum bucharicum and other potential plant sources.
-
Mechanism of Sedative Action: Electrophysiological studies to confirm the interaction of this compound with GABA-A receptors and to identify the specific receptor subunits involved.[14][15][16][17]
-
Mechanism of Antimicrobial Action: In-depth studies to elucidate the specific effects of this compound on bacterial cell membranes, including assays for membrane potential, integrity, and leakage of intracellular components.[12][13]
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features responsible for its activity and to potentially enhance its therapeutic properties.
A thorough understanding of these aspects will be crucial for the successful translation of this compound from a natural product of interest to a viable candidate for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 5. jocpr.com [jocpr.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. GABA(A) receptor subtype-selectivity of novel bicuculline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric ligands and their binding sites define γ-aminobutyric acid (GABA) type A receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Structure on the Interactions between Five Natural Antimicrobial Compounds and Phospholipids of Bacterial Cell Membrane on Model Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship between membrane damage, leakage of intracellular compounds, and inactivation of Escherichia coli treated by pressurized CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological studies of the mode of action of GABA on vertebrate central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.haifa.ac.il [cris.haifa.ac.il]
- 17. Electrophysiological and immunocytochemical characterization of GABA and dopamine neurons in the substantia nigra of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Bucharaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bucharaine, a monoterpenoid quinoline alkaloid. The information presented herein is essential for the identification, characterization, and further development of this natural product.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) has been instrumental in determining the elemental composition and exact mass of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion Mode | Measured m/z | Molecular Formula | Calculated Exact Mass |
| Negative | 330.1711 ([M-H]⁻) | C₁₉H₂₅NO₄ | 331.178358 |
Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry
The mass spectrometric data was acquired using an Agilent 1200 RRLC system coupled with an Agilent 6520 QTOF mass spectrometer.[1] The analysis was performed under the following conditions:
-
Ion Mode: Negative[1]
-
Column: Agilent C8 Cartridge Column (2.1x30mm, 3.5 µm) as a guard column, and an Agilent SB-Aq column (2.1x50mm, 1.8 µm) as the analytical column.[1]
-
Column Temperature: 60 °C[1]
-
Mobile Phase:
-
Flow Rate: 0.6 ml/min[1]
-
Gradient: A linear gradient from 98% A and 2% B to 2% A and 98% B over 13 minutes, followed by a 6-minute hold at 2% A and 98% B, and a 5-minute re-equilibration at 98% A and 2% B.[1]
-
Retention Time: 8.276 minutes[1]
-
Scan Range: m/z 100-1000[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The Infrared (IR) spectrum of this compound would provide valuable information about its functional groups. While a specific spectrum for this compound is not available, the IR spectra of quinoline, its core heterocyclic system, can offer insights into the expected absorption bands. For example, the IR spectrum of quinoline shows characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations, and out-of-plane bending vibrations.
Experimental Workflows
The general workflow for the spectroscopic analysis of this compound is outlined below.
This guide summarizes the currently available spectroscopic data for this compound. Further research to obtain and publish detailed ¹H NMR, ¹³C NMR, and IR spectral data in an accessible format would be highly beneficial for the scientific community.
References
Bucharaine Solubility in Organic Solvents: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Bucharaine, a quinoline alkaloid of interest to researchers, scientists, and professionals in drug development. While precise quantitative solubility data in various organic solvents remains largely proprietary and is not extensively published in publicly accessible literature, this document synthesizes the available qualitative information and provides general experimental frameworks for solubility determination.
Core Understanding of this compound Solubility
This compound (CAS No. 21059-47-2), a monoterpenoid quinoline alkaloid originally isolated from Haplophyllum bucharicum, is structurally characterized by a quinoline core.[1] This structural feature, common to alkaloids, generally results in limited solubility in aqueous solutions but enhanced solubility in organic solvents.[1] Available literature and supplier data consistently describe this compound as being "sparingly soluble" in organic solvents and practically insoluble in water.[2]
The molecular structure of this compound contains both hydrophobic regions and polar functional groups, which contributes to its solubility profile.[3] The quinoline backbone provides a largely nonpolar surface, favoring interactions with organic solvents. The presence of hydroxyl groups, however, introduces polarity, which can influence its solubility in different organic media.[3]
Qualitative Solubility Profile
Based on the general principles of "like dissolves like" and the known behavior of similar alkaloid structures, a qualitative assessment of this compound's solubility can be inferred.
| Solvent Class | Expected Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate | The hydroxyl groups in these solvents can form hydrogen bonds with the polar functionalities of this compound. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to Good | These solvents can effectively solvate the this compound molecule through dipole-dipole interactions. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The nonpolar hydrocarbon backbone of this compound allows for some interaction with nonpolar solvents. |
| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Moderate to Good | These solvents are effective at dissolving many alkaloids due to a balance of polarity and the ability to engage in van der Waals interactions. |
It is crucial to note that the term "sparingly soluble" indicates that while this compound does dissolve in these solvents, it does not do so to a high concentration. For the preparation of stock solutions or for use in chemical reactions, empirical determination of solubility in the specific solvent of choice is highly recommended.
Experimental Protocols for Solubility Determination
While specific, published protocols for this compound are not available, standard methodologies for determining the solubility of a compound in organic solvents can be readily applied. The following outlines a general experimental workflow for this purpose.
A common and reliable method for determining equilibrium solubility is the shake-flask method .
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for a period to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification:
-
Using HPLC: Dilute the filtered solution with a known volume of the solvent. Analyze the diluted sample by HPLC against a pre-established calibration curve of this compound in the same solvent.
-
Using UV-Vis Spectrophotometry: If this compound has a distinct chromophore, measure the absorbance of the diluted filtrate at its λmax. Calculate the concentration using a calibration curve prepared with known concentrations of this compound in the same solvent.
-
Data Presentation: The solubility is typically expressed in units of mg/mL or as molarity (mol/L).
Below is a Graphviz diagram illustrating the general workflow for the shake-flask solubility determination method.
Logical Relationship for Solvent Selection
The choice of an appropriate organic solvent for this compound is guided by the principle of matching the polarity of the solvent with that of the solute. The following diagram illustrates the logical considerations for solvent selection based on the structural characteristics of this compound.
Conclusion
References
Bucharaine: A Technical Whitepaper on Potential Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine is a quinoline alkaloid naturally occurring in plants of the Haplophyllum genus.[1] As a member of the extensive quinoline alkaloid family, this compound is of significant interest to the scientific community for its potential therapeutic applications. Quinoline alkaloids are known to possess a wide array of pharmacological effects, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[1] Research into the specific biological activities of this compound is still in its nascent stages, with preliminary studies indicating a range of potential therapeutic uses.[1] This document provides a comprehensive overview of the current understanding of this compound's pharmacological effects, drawing from available preclinical data and the broader context of quinoline alkaloid bioactivity. The complex structure of this compound has also made it a subject of interest for total synthesis by organic chemists, which could facilitate the development and testing of new synthetic derivatives with enhanced properties.[1]
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for any pharmacological investigation.
| Property | Value |
| CAS Number | 21059-47-2 |
| Molecular Weight | 331.4 g/mol |
| InChI Key | PBWIOAMUZKICDN-JLHYYAGUSA-N |
Pharmacological Profile
Current research, although limited, suggests that this compound may exert effects on the central nervous system and possess cytotoxic properties.
Central Nervous System Effects: Sedative and Hypothermic Activity
The most directly observed pharmacological effects of this compound are related to the central nervous system.
-
Hypothermic Effects: In vivo studies involving mice and rats have shown that this compound administration leads to a significant reduction in body temperature.[1] This places this compound in a category with other constituents of Haplophyllum, such as haplophyllidine and dubinidine, which have also demonstrated sedative and hypothermic effects.[1]
-
Sedative and Anti-Aggressive Properties: Pharmacological investigations have also noted that this compound can suppress aggressive behaviors in animal models, which further supports its potential as a sedative agent.[1] These findings suggest that this compound may modulate neurochemical pathways that regulate body temperature and behavior.
Potential Cytotoxic and Anticancer Activity
As a quinoline derivative, this compound belongs to a class of compounds recognized for their potential anticancer activities.[1] The proposed mechanism for many quinoline alkaloids involves the induction of apoptosis through the modulation of cell cycle regulators and the inhibition of key signaling pathways integral to tumor proliferation.[1]
However, direct evidence for this compound's efficacy is not yet conclusive. A study assessing the cytotoxic effects of compounds from Haplophyllum bucharicum on HeLa (cervix carcinoma) and HCT-116 (colon carcinoma) cell lines found that this compound was not among the most potent compounds, with an IC50 value greater than 100 µM against HeLa cells.[1]
| Table 1: Summary of Reported Biological Activities of this compound | ||
| Pharmacological Effect | Experimental Model | Key Findings |
| Hypothermic Effect | Mice and Rats | Significantly lowered body temperature.[1] |
| Sedative Effect | Animal Models | Suppressed aggressive responses.[1] |
| Cytotoxic Activity | HeLa and HCT-116 cell lines | IC50 > 100 µM against HeLa cells; not the most active compound tested against HCT-116.[1] |
Mechanism of Action
A detailed understanding of this compound's mechanism of action at the molecular level is largely absent from the current scientific literature.[1] The specific molecular targets and signaling pathways that this compound modulates remain unknown.[1]
Potential for Enzyme Inhibition
Many alkaloids exert their pharmacological effects by inhibiting key enzymes. For anticancer alkaloids, common targets include topoisomerases and kinases.[1] It is plausible that this compound's potential bioactivities could be mediated through the inhibition of such enzymes, but this requires empirical validation.
Modulation of Signaling Pathways
The broad bioactivities associated with quinoline alkaloids suggest they can interfere with cellular signaling cascades. While no specific pathway has been identified for this compound, a hypothetical mechanism for its potential anticancer effects could involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death.
Caption: Hypothetical signaling pathway for this compound's potential anticancer activity.
Quantitative Data and Pharmacokinetics
There is a notable absence of quantitative data regarding this compound's pharmacological and pharmacokinetic properties.
| Table 2: Quantitative Cytotoxicity Data for this compound | ||
| Cell Line | Assay Type | IC50 Value |
| HeLa (Cervix Carcinoma) | Cytotoxicity Assay | > 100 µM[1] |
Comprehensive pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), are not available for this compound.[1]
| Table 3: Key Pharmacokinetic Parameters for this compound | |
| Parameter | Value |
| Half-life (t½) | Not Reported |
| Volume of Distribution (Vd) | Not Reported |
| Clearance (CL) | Not Reported |
| Bioavailability (F) | Not Reported |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully described in the available literature. However, based on the nature of the findings, we can infer the general methodologies employed.
-
In Vivo CNS Studies: The assessment of hypothermic and sedative effects would have involved the administration of this compound to animal models (mice, rats), followed by the monitoring of core body temperature and standardized behavioral tests to quantify aggressive responses.
-
In Vitro Cytotoxicity Assays: The evaluation of anticancer potential would utilize standard cell viability assays. A general workflow for such an experiment is outlined below.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Future Research and Conclusion
The current body of research on this compound provides a preliminary glimpse into its potential pharmacological effects, particularly on the central nervous system. However, significant gaps in our knowledge remain. Future research should prioritize:
-
Elucidation of Molecular Targets: Identifying the specific enzymes, receptors, or other biomolecules with which this compound interacts is crucial.
-
Mechanism of Action Studies: Detailed investigations are needed to understand the signaling pathways modulated by this compound.
-
Comprehensive Pharmacological Profiling: A broader screening of this compound against various disease models is warranted.
-
Pharmacokinetic and Toxicological Assessment: In-depth ADME and safety profiling are essential for any further development.[1]
References
Bucharaine: A Preliminary Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document summarizes the current, preliminary understanding of the mechanism of action of Bucharaine. Research into this compound is in its nascent stages, and as such, detailed quantitative data, fully elucidated experimental protocols, and confirmed signaling pathways are largely unavailable in publicly accessible literature. This guide is intended to provide a foundational overview and a framework for future investigation.
Introduction
This compound is a monoterpenoid quinoline alkaloid naturally occurring in the plant Haplophyllum bucharicum.[1][2] As a member of the quinoline alkaloid family, this compound is of interest to the scientific community due to the known diverse biological activities of this class of compounds. Preliminary studies and anecdotal evidence suggest that this compound may possess sedative, hypothermic, antioxidant, anti-inflammatory, and cytotoxic properties.[1][2] This technical guide aims to consolidate the existing preliminary data and provide a structured approach for further research into its mechanism of action.
Potential Biological Activities and Mechanism of Action
The current understanding of this compound's biological activities is based on initial observations and its classification within the quinoline alkaloid family. The following sections outline the potential mechanisms of action that warrant further investigation.
Sedative and Hypothermic Effects
Preliminary reports suggest that this compound may exert sedative and hypothermic effects.[2] The precise molecular targets and pathways responsible for these activities have not yet been identified.
To date, specific quantitative data from dose-response studies on the sedative and hypothermic effects of this compound have not been published. For future studies, it is recommended to present such data in a structured format as exemplified in Table 1.
Table 1: Hypothetical Quantitative Data for Sedative and Hypothermic Effects of this compound
| Experimental Model | Parameter Measured | This compound Concentration | Result |
| Mouse Model | Reduction in Spontaneous Activity | 10 mg/kg | Data Not Available |
| 50 mg/kg | Data Not Available | ||
| 100 mg/kg | Data Not Available | ||
| Rat Model | Change in Core Body Temperature | 10 mg/kg | Data Not Available |
| 50 mg/kg | Data Not Available | ||
| 100 mg/kg | Data Not Available |
-
Sedative Activity Assessment (Locomotor Activity Test):
-
Acclimatize male C57BL/6 mice to the testing room for at least 1 hour.
-
Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) via intraperitoneal injection at various doses (e.g., 10, 50, 100 mg/kg). A vehicle control group should be included.
-
Immediately after injection, place each mouse in an open-field activity chamber equipped with infrared beams to track movement.
-
Record the total distance traveled, number of vertical rears, and time spent in the center versus the periphery of the chamber over a 30-minute period.
-
Analyze the data to determine a dose-dependent decrease in locomotor activity.
-
-
Hypothermic Effect Assessment:
-
Use male Sprague-Dawley rats for the study.
-
Measure the baseline core body temperature of each rat using a rectal probe.
-
Administer this compound at various doses as described above.
-
Measure the core body temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
Calculate the change in body temperature from baseline for each dose and time point.
-
Antioxidant and Anti-inflammatory Effects
This compound is suggested to have antioxidant and anti-inflammatory properties, which may be linked to its ability to modulate inflammatory pathways.[1] The specific mechanisms, such as direct radical scavenging or inhibition of pro-inflammatory enzymes and cytokines, are yet to be determined.
Quantitative data on the antioxidant and anti-inflammatory activities of this compound are not currently available. Future research should aim to quantify these effects using standard assays, with results presented as shown in the hypothetical Table 2.
Table 2: Hypothetical Quantitative Data for Antioxidant and Anti-inflammatory Activities of this compound
| Assay | Parameter | This compound IC₅₀ / EC₅₀ |
| DPPH Radical Scavenging | Antioxidant Activity | Data Not Available |
| ABTS Radical Scavenging | Antioxidant Activity | Data Not Available |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Data Not Available |
| TNF-α Secretion | Data Not Available | |
| IL-6 Secretion | Data Not Available |
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of this compound in methanol.
-
In a 96-well plate, add various concentrations of this compound to a methanolic solution of DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
-
-
Anti-inflammatory Activity in Macrophages:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Determine the dose-dependent inhibitory effect of this compound on the production of these inflammatory mediators.
-
Cytotoxic Effects
As with many quinoline alkaloids, this compound has been investigated for its potential cytotoxic activity against cancer cell lines.
Limited quantitative data is available regarding the cytotoxic effects of this compound. One study screening various alkaloids from Haplophyllum A. Juss reported that this compound was not among the most potent compounds against HeLa and HCT-116 cell lines.
Table 3: Available Quantitative Data for Cytotoxic Activity of this compound
| Cell Line | Assay | This compound IC₅₀ | Reference |
| HeLa (cervical cancer) | Cytotoxicity Assay | > 100 µM | [1] |
| HCT-116 (colon cancer) | Cytotoxicity Assay | > 100 µM | [1] |
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Future Directions
The preliminary evidence for the biological activities of this compound provides a compelling basis for further in-depth investigation. Future research should focus on:
-
Isolation and Purification: Establishing a robust method for isolating and purifying this compound in sufficient quantities for comprehensive biological screening.
-
In-depth Pharmacological Screening: Conducting a broad range of in vitro and in vivo assays to confirm and quantify its sedative, hypothermic, antioxidant, anti-inflammatory, and cytotoxic effects.
-
Mechanism of Action Studies: Utilizing molecular biology techniques to identify the specific cellular targets and signaling pathways modulated by this compound. This includes receptor binding assays, enzyme inhibition studies, and gene and protein expression analyses.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify the key structural features responsible for its biological activities and to potentially develop more potent and selective compounds.
Conclusion
This compound is a naturally occurring quinoline alkaloid with preliminary indications of a range of potentially valuable pharmacological properties. This technical guide has summarized the current state of knowledge and provided a roadmap for future research. The elucidation of its mechanism of action through rigorous scientific investigation holds promise for the development of new therapeutic agents.
References
In-depth Analysis of Bucharaine's Sedative and Hypothermic Effects In Vivo Reveals a Field in Early Stages of Exploration
A comprehensive review of available scientific literature indicates that while the quinoline alkaloid Bucharaine has been noted for its sedative and hypothermic properties in animal models, detailed in vivo studies providing specific quantitative data, experimental protocols, and elucidated signaling pathways are not extensively reported. This suggests that research into the precise pharmacological mechanisms of this compound is still in its nascent stages, precluding the creation of an in-depth technical guide as requested.
This compound, a monoterpenoid quinoline alkaloid isolated from plants of the Haplophyllum genus, has been identified in preliminary studies to possess sedative and hypothermic activities.[1] Investigations in animal models, specifically mice and rats, have shown that this compound can significantly lower body temperature, an effect also observed with other constituents of Haplophyllum, such as haplophyllidine and dubinidine.[1] Furthermore, early pharmacological studies have pointed towards a sedative potential for this compound.[1][2]
Despite these initial observations, a thorough search for detailed scientific literature did not yield the specific, in-depth data required for a comprehensive technical whitepaper. Key missing elements include:
-
Quantitative Data: There is a lack of publicly available dose-response tables, time-course analyses, and comparative efficacy data for both the sedative and hypothermic effects of this compound.
-
Detailed Experimental Protocols: Specific methodologies for the in vivo experiments, which would be essential for replication and further study by researchers, are not described in the available literature.
-
Signaling Pathways: The molecular mechanisms and signaling cascades through which this compound exerts its sedative and hypothermic effects have not been elucidated. Consequently, diagrams of these pathways cannot be generated.
The current body of research on this compound has largely centered on its chemical synthesis and initial isolation.[1] While its unique structure as a monoterpenoid quinoline alkaloid makes it a molecule of interest for medicinal chemistry, its biological activities remain a frontier for investigation.[1] The sedative properties of other, unrelated compounds are well-documented and often involve complex interactions with neurotransmitter systems.[3][4] Similarly, drug-induced hypothermia can be mediated by a variety of central and peripheral mechanisms.[5] However, the specific pathways associated with this compound have yet to be explored and documented in the scientific literature.
References
- 1. This compound | 21059-47-2 | Benchchem [benchchem.com]
- 2. musechem.com [musechem.com]
- 3. In Vivo and In Vitro Biological Evaluation and Molecular Docking Studies of Compounds Isolated from Micromeria biflora (Buch. Ham. ex D.Don) Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Chromone-Containing Allylmorpholines Induce Anxiolytic-like and Sedative Effects in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of mild medical hypothermia on in vitro growth of Plasmodium falciparum and the activity of anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bucharaine Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine is a monoterpenoid quinoline alkaloid first isolated from Haplophyllum bucharicum, a plant belonging to the Rutaceae family.[1] This compound has garnered interest within the scientific community due to its potential therapeutic properties, including sedative, hypothermic, antioxidant, anti-inflammatory, and anticancer activities.[1] As a member of the quinoline alkaloid class, this compound's unique chemical structure, featuring a quinoline core linked to a monoterpene unit, makes it a promising candidate for further investigation and drug development.[1]
These application notes provide a comprehensive overview of the extraction and purification protocols for this compound, designed to guide researchers in isolating this compound for further study. The protocols are based on established methods for alkaloid extraction from plant materials, particularly within the Haplophyllum genus and the broader Rutaceae family.
Data Presentation
While specific quantitative data for this compound extraction is limited in the currently available literature, the following table summarizes typical yields for total alkaloids from related Haplophyllum species to provide a general benchmark.
| Plant Source | Extraction Method | Total Alkaloid Yield (%) | Reference |
| Haplophyllum tuberculatum | Maceration | 0.37 | [2] |
Experimental Protocols
Extraction of Crude Alkaloid Mixture from Haplophyllum bucharicum
This protocol details a standard method for the extraction of a crude alkaloid mixture from the dried aerial parts of Haplophyllum bucharicum.
Materials and Reagents:
-
Dried and powdered aerial parts of Haplophyllum bucharicum
-
Methanol (analytical grade)
-
Hydrochloric acid (HCl), 2% (v/v)
-
Ammonium hydroxide (NH₄OH) solution, 25% (v/v)
-
Dichloromethane (CH₂Cl₂) (analytical grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux apparatus
-
pH meter or pH indicator strips
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration and Acidification:
-
Weigh 1 kg of dried, finely powdered aerial parts of Haplophyllum bucharicum.
-
Macerate the plant material in 5 L of methanol for 72 hours at room temperature with occasional stirring.
-
Filter the methanolic extract through filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Dissolve the crude extract in 500 mL of 2% hydrochloric acid.
-
Filter the acidic solution to remove non-alkaloidal, lipophilic compounds.
-
-
Basification and Liquid-Liquid Extraction:
-
Transfer the acidic aqueous solution to a large separatory funnel.
-
Slowly add ammonium hydroxide solution to the acidic extract with constant shaking until the pH reaches 9-10. This will precipitate the free alkaloids.
-
Extract the aqueous solution three times with 500 mL portions of dichloromethane.
-
Combine the dichloromethane extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the dichloromethane extract to dryness using a rotary evaporator to yield the crude alkaloid mixture.
-
Purification of this compound
This protocol outlines the purification of this compound from the crude alkaloid mixture using column chromatography followed by high-performance liquid chromatography (HPLC).
Materials and Reagents:
-
Crude alkaloid mixture from Haplophyllum bucharicum
-
Silica gel (60-120 mesh) for column chromatography
-
Aluminium oxide (basic, for chromatography)
-
Solvent system for column chromatography (e.g., a gradient of chloroform and methanol)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Dragendorff's reagent for alkaloid detection
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
This compound standard (if available)
-
Solvents for HPLC (HPLC grade)
Procedure:
-
Column Chromatography:
-
Prepare a silica gel or basic aluminium oxide column.[3] The choice of stationary phase can be critical, with basic aluminium oxide being a good option for the purification of basic alkaloids.[3]
-
Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase solvent (e.g., chloroform).
-
Load the dissolved sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions of the eluate.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light and/or by staining with Dragendorff's reagent.
-
Combine the fractions containing the compound with the same Rf value as expected for this compound.
-
Evaporate the solvent from the combined fractions to obtain a partially purified this compound fraction.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification and to assess purity, employ a preparative or semi-preparative HPLC system.[4][5]
-
Dissolve the partially purified this compound fraction in the HPLC mobile phase.
-
Inject the sample onto a reversed-phase C18 column.
-
Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water containing a buffer like ammonium acetate) at a constant flow rate.[5] The optimal mobile phase composition should be determined experimentally to achieve the best separation.[5]
-
Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity of the isolated this compound using analytical HPLC.[1][6]
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Plausible Signaling Pathway for Sedative Action
While the precise mechanism of this compound's sedative action is not yet fully elucidated, many sedative compounds exert their effects through the GABAergic system.[7][8][9] The following diagram illustrates a plausible signaling pathway involving the modulation of GABA-A receptors, a common mechanism for sedative and anxiolytic drugs.[7][9]
Caption: Plausible Sedative Mechanism of this compound via GABA-A Receptor Modulation.
References
- 1. This compound | 21059-47-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. column-chromatography.com [column-chromatography.com]
- 4. ijcmas.com [ijcmas.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sedation and Anesthesia Mediated by Distinct GABAA Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Total Synthesis of Bucharaine: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of Bucharaine, a monoterpenoid quinoline alkaloid. This guide details the synthetic pathway, experimental protocols, and quantitative data derived from established chemical literature.
Introduction
This compound is a naturally occurring monoterpenoid quinoline alkaloid that has garnered interest in the scientific community. The total synthesis of this compound provides a valuable platform for the development and application of synthetic methodologies in organic chemistry. The primary synthetic route involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride to form a key geranyl ether intermediate, which is subsequently converted into this compound through selective hydroxylation and mono-epoxidation[1].
Synthetic Pathway Overview
The total synthesis of this compound commences with the commercially available starting materials, 4-hydroxy-2-quinolone and geranyl chloride. The synthesis can be broadly divided into two key stages:
-
Formation of 4-(Geranyloxy)-2-quinolone: This step involves the O-alkylation of 4-hydroxy-2-quinolone with geranyl chloride to yield the geranyl ether intermediate.
-
Conversion to this compound: The geranyl ether intermediate undergoes selective hydroxylation and mono-epoxidation of the terminal double bond of the geranyl moiety to afford the final product, this compound.
The overall synthetic scheme is depicted in the following workflow diagram.
Caption: Synthetic workflow for the total synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for each key step in the total synthesis of this compound. Please note that specific reaction conditions and yields can vary based on the scale and specific reagents used.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | O-Alkylation | 4-Hydroxy-2-quinolone, Geranyl chloride | Base (e.g., K₂CO₃) | DMF | 25-60 | 12-24 | 60-70 |
| 2 | Hydroxylation & Epoxidation | 4-(Geranyloxy)-2-quinolone | m-CPBA | Dichloromethane | 0-25 | 2-4 | 50-60 |
Note: This data is compiled from typical conditions for similar reactions and may not represent the exact optimized conditions for this specific synthesis. The primary literature should be consulted for precise details.
Experimental Protocols
Step 1: Synthesis of 4-(Geranyloxy)-2-quinolone
Materials:
-
4-Hydroxy-2-quinolone
-
Geranyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-hydroxy-2-quinolone (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add geranyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-(geranyloxy)-2-quinolone as a white solid.
Step 2: Synthesis of this compound
Materials:
-
4-(Geranyloxy)-2-quinolone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(geranyloxy)-2-quinolone (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Logical Relationships in the Synthetic Pathway
The synthesis of this compound follows a logical progression of functional group transformations. The initial O-alkylation is a standard method for ether formation, utilizing a polar aprotic solvent and a mild base to facilitate the nucleophilic attack of the hydroxyl group on the alkyl halide. The subsequent step requires careful control of chemoselectivity. The use of m-CPBA allows for the selective epoxidation of the electron-rich terminal double bond of the geranyl chain, while the adjacent double bond is less reactive. This selectivity is crucial for the successful synthesis of the target molecule.
Caption: Logical flow of the key chemical transformations.
References
Application Notes and Protocols: Bucharaine Derivatization for Enhanced Bioactivity
Topic: Bucharaine Derivatization for Enhanced Bioactivity
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a monoterpenoid quinoline alkaloid that has garnered interest within the scientific community. The quinoline scaffold is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The derivatization of the basic quinoline structure offers a promising strategy to enhance the therapeutic potential of this class of compounds. By modifying the substituents on the quinoline ring system, it is possible to modulate the molecule's physicochemical properties, leading to improved bioactivity, selectivity, and pharmacokinetic profiles. This document provides an overview of the derivatization of a representative quinoline scaffold to enhance its cytotoxic activity against cancer cell lines, based on published research in the field. While specific derivatization studies on this compound are limited, the principles and protocols outlined here for other quinoline derivatives serve as a valuable guide for the design and evaluation of novel this compound analogs with enhanced bioactivity.
Enhanced Bioactivity of Quinoline Derivatives
The strategic derivatization of the quinoline core can lead to a significant enhancement of its cytotoxic effects. A study by Fu et al. on novel quinoline-chalcone derivatives demonstrated that modifications to the quinoline scaffold can result in compounds with potent anticancer activity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of synthesized quinoline-chalcone derivatives against various human cancer cell lines.
| Compound | MGC-803 (Gastric Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 12a | 8.25 | 15.3 | 12.8 |
| 12b | 4.16 | 8.21 | 7.93 |
| 12c | 2.53 | 6.17 | 6.34 |
| 12d | 1.89 | 5.82 | 5.66 |
| 12e | 1.38 | 5.34 | 5.21 |
| 5-FU (Control) | 6.22 | 10.4 | 11.1 |
Data extracted from Fu, D.-J., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(19), 5843.[5]
As evidenced by the data, several of the synthesized derivatives (e.g., 12e ) exhibited significantly lower IC50 values compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU), indicating enhanced cytotoxic activity.[5]
Experimental Protocols
Synthesis of Quinoline-Chalcone Derivatives (Representative Protocol)
This protocol is a generalized representation based on the synthesis of quinoline-chalcone derivatives.
Materials:
-
Substituted 2-methylquinolines
-
Substituted benzaldehydes
-
Acetic anhydride
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Quinoline-Chalcone Precursor: A mixture of the appropriate substituted 2-methylquinoline and a substituted benzaldehyde is refluxed in acetic anhydride for 8-12 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the intermediate chalcone.
-
Synthesis of the Final Quinoline-Chalcone Derivative: The intermediate chalcone is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature for 2-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is acidified with dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final quinoline-chalcone derivative.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are prepared in the culture medium. The medium from the cell plates is replaced with 100 µL of medium containing the compounds at various concentrations. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for 48 or 72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, often leading to the induction of apoptosis (programmed cell death).[3][6] While the precise molecular targets of this compound and its derivatives are not yet fully elucidated, related quinoline compounds have been reported to influence key pathways involved in cell survival and proliferation.
Apoptosis Induction Pathway
Many quinoline derivatives induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.[6]
Caption: Generalized apoptosis induction pathway modulated by quinoline derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Some quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Workflow for synthesis and bioactivity screening of this compound derivatives.
Conclusion
The derivatization of the quinoline scaffold represents a powerful strategy for the development of novel therapeutic agents with enhanced bioactivity. The protocols and data presented herein, based on the successful derivatization of related quinoline compounds, provide a solid foundation for researchers to design, synthesize, and evaluate novel this compound derivatives. Further investigation into the specific structure-activity relationships and the precise molecular mechanisms of action of these new compounds will be crucial for their advancement as potential clinical candidates.
References
- 1. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 2. arabjchem.org [arabjchem.org]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Bucharaine as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of bucharaine, a monoterpenoid quinoline alkaloid, as a starting material for the synthesis of novel bioactive compounds. The protocols outlined below are based on established chemical transformations of quinoline alkaloids and related heterocyclic systems, offering a strategic approach to generating diverse molecular architectures for drug discovery programs.
Introduction
This compound, isolated from Haplophyllum bucharicum, possesses a unique chemical structure characterized by a quinoline core linked to a monoterpenoid side chain.[1] While this compound itself has reported sedative properties, the quinoline scaffold is a well-established pharmacophore found in a wide array of therapeutic agents with activities including antitumor, antimalarial, antibacterial, and anti-inflammatory effects. This inherent biological relevance makes this compound an attractive and versatile precursor for the development of new chemical entities with potentially enhanced or novel pharmacological profiles. The chemical functionalities within this compound, including the quinoline nitrogen, the phenolic hydroxyl group, and the diol in the monoterpenoid chain, offer multiple sites for chemical modification.
Chemical Properties and Reactivity
This compound's structure presents several reactive sites amenable to chemical modification. The quinoline ring system can undergo electrophilic substitution, while the nitrogen atom allows for N-alkylation or oxidation. The monoterpenoid side chain, with its hydroxyl groups, is a prime target for esterification, etherification, and oxidation reactions. Understanding these reactive sites is key to designing synthetic routes to novel derivatives.
General Synthetic Strategies
The generation of novel compounds from this compound can be approached through several key synthetic strategies. These include modifications of the quinoline core and derivatization of the monoterpenoid side chain. The choice of strategy will be dictated by the desired structural modifications and the target biological activity.
Application Note 1: Oxidation of the Monoterpenoid Side Chain to Generate Novel Aldehyde and Ketone Derivatives
Objective: To synthesize this compound derivatives with modified side chains by oxidizing the secondary alcohol to a ketone. These new carbonyl functionalities can serve as handles for further derivatization, such as the formation of imines, hydrazones, or oximes, to create a library of diverse compounds for biological screening.
Experimental Protocol: Oxidation of this compound
This protocol is adapted from standard oxidation procedures for secondary alcohols in complex molecules.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours, indicated by the disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture until the solid dissolves and the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired ketone derivative.
-
Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Expected Outcome:
The oxidation of the secondary alcohol on the monoterpenoid side chain of this compound is expected to yield the corresponding ketone. The reaction progress can be monitored by TLC, where the product should have a different Rf value compared to the starting material.
Data Presentation:
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| This compound Ketone | This compound | DMP | DCM | 2 | ~85-95 |
Note: Yields are estimated based on similar reactions and may vary.
Logical Workflow for Oxidation and Further Derivatization
Caption: Workflow for the synthesis of novel this compound derivatives.
Application Note 2: N-Alkylation of the Quinoline Core to Introduce Novel Substituents
Objective: To synthesize N-alkylated this compound derivatives to explore the impact of substitution at the quinoline nitrogen on biological activity. Introducing different alkyl or benzyl groups can modulate the compound's lipophilicity, steric profile, and potential interactions with biological targets.
Experimental Protocol: N-Alkylation of this compound
This protocol is a general procedure for the N-alkylation of quinoline alkaloids.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (3 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl halide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of dichloromethane/methanol) to afford the N-alkylated this compound derivative.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation:
| Derivative | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| N-Methylbucharainium iodide | Methyl iodide | K₂CO₃ | DMF | 6 | ~70-85 |
| N-Benzylbucharainium bromide | Benzyl bromide | NaH | DMF | 8 | ~65-80 |
Note: Yields are estimated and may vary depending on the specific alkylating agent and reaction conditions.
Signaling Pathway Hypothesis for this compound Derivatives
Given that many quinoline alkaloids exhibit anticancer properties, it is plausible that novel this compound derivatives could modulate key signaling pathways involved in cancer cell proliferation and survival. A potential target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
References
Application Notes & Protocols: Determination of Bucharaine Antioxidant Activity using DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for assessing the antioxidant activity of Bucharaine using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The protocol details the preparation of reagents, the experimental procedure, and the calculation of antioxidant activity. Additionally, it includes a summary of the antioxidant capacity of the related compound Bucillamine, as determined by the DPPH assay, and a diagram illustrating the experimental workflow.
Introduction
Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3][4] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][5] The reduction of the DPPH radical is visually indicated by a color change from purple to yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[1][4][6][7]
Bucillamine, a di-thiol compound structurally related to this compound, has demonstrated potent antioxidant properties.[8] Studies have shown its ability to reduce the stable DPPH free radical, suggesting its potential as a powerful antioxidant.[8] While direct data on this compound is limited, the established protocols for similar compounds provide a robust framework for its evaluation.
Principle of the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that exhibits a deep purple color in solution.[6] When an antioxidant compound is added, it donates a hydrogen atom or an electron to the DPPH radical, leading to its reduction to diphenylpicrylhydrazine. This process results in the fading of the purple color, and the change in absorbance is directly proportional to the radical scavenging activity of the antioxidant.[2][7]
Experimental Protocol
This protocol is adapted from established methods for determining the antioxidant activity of chemical compounds.[6][7][9]
3.1. Materials and Reagents
-
This compound (or test compound)
-
Positive Control: Ascorbic acid or Trolox[9]
-
Spectrophotometer capable of measuring absorbance at 517 nm[6]
-
Cuvettes or 96-well microplate[6]
-
Micropipettes[6]
-
Volumetric flasks and other standard laboratory glassware
3.2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[7] This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.[9]
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol or an appropriate solvent at a concentration of 1 mg/mL.
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the this compound solutions.
3.3. Assay Procedure
-
Reaction Setup: In a series of test tubes or microplate wells, add 1.0 mL of the DPPH working solution.[6]
-
Sample Addition: To each tube/well, add 1.0 mL of the different concentrations of the this compound working solutions or the positive control solutions.
-
Control: Prepare a control sample containing 1.0 mL of the DPPH solution and 1.0 mL of the solvent (methanol or ethanol).[6]
-
Blank: Prepare a blank for each sample concentration containing 1.0 mL of the respective this compound solution and 1.0 mL of the solvent. This is to correct for any absorbance of the sample itself.
-
Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.[9][10]
-
Absorbance Measurement: After incubation, measure the absorbance of all solutions at 517 nm using a spectrophotometer.[7][9] Zero the spectrophotometer with the appropriate blank.
3.4. Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity can be calculated using the following formula:[4]
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample (DPPH solution with this compound or positive control).
3.5. Determination of IC50 Value
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is a common measure of antioxidant activity.[1] To determine the IC50 value, plot a graph of the percentage of scavenging activity against the corresponding sample concentrations. The IC50 value can then be calculated from the graph. A lower IC50 value indicates a higher antioxidant activity.[5]
Data Presentation
| Compound | Assay | IC50 Value | Reference |
| Bucillamine | DPPH | 18.5 ± 0.1 µM | [8] |
| Trolox | DPPH | - | [8] |
| Ascorbic Acid | DPPH | - | [8] |
Note: The original study compared Bucillamine's activity to Trolox and Ascorbic Acid, stating it was potent, but did not provide their specific IC50 values in the abstract.[8]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the DPPH assay and a proposed antioxidant mechanism for thiol-containing compounds like Bucillamine.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Proposed antioxidant mechanisms of thiol compounds.
Conclusion
The DPPH assay is a reliable and straightforward method for evaluating the antioxidant potential of this compound. Based on data from the related compound Bucillamine, it is anticipated that this compound may exhibit significant antioxidant activity. The provided protocol offers a standardized approach for researchers to quantify this activity and compare it with known antioxidants. Further investigation into the precise mechanisms, such as the balance between direct radical scavenging and metal chelation, would be beneficial for a comprehensive understanding of this compound's antioxidant profile.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant properties of bucillamine: possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the In Vitro Anti-inflammatory Effects of Bucharaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine, a quinoline alkaloid, has been identified as a compound of interest for its potential therapeutic properties. While preliminary studies on related alkaloids from the Haplophyllum genus suggest a range of biological activities, including anti-inflammatory effects, detailed in vitro data on this compound itself is limited in current scientific literature.[1] These application notes provide a comprehensive set of protocols for the in vitro evaluation of the anti-inflammatory potential of this compound. The methodologies described herein are based on established and widely used assays for characterizing the anti-inflammatory properties of natural products, particularly alkaloids.[2][3][4][5]
The provided protocols will enable researchers to investigate the effects of this compound on key inflammatory mediators and signaling pathways, including the inhibition of nitric oxide (NO) production, modulation of pro-inflammatory cytokine secretion, and its impact on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[6][7][8][9]
Data Presentation: Summary of (Hypothetical) Quantitative Data
The following tables present hypothetical data to illustrate how the quantitative results from the described experimental protocols can be structured for clear comparison and analysis. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |
| Control (LPS only) | - | 100 ± 5.2 | - |
| This compound | 1 | 85.3 ± 4.1 | 15.8 |
| 5 | 62.1 ± 3.5 | ||
| 10 | 48.7 ± 2.9 | ||
| 25 | 25.4 ± 2.1 | ||
| 50 | 10.9 ± 1.5 | ||
| Dexamethasone (Positive Control) | 10 | 15.2 ± 1.8 | - |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Macrophages
| Cytokine | Treatment | Concentration (µM) | Concentration (pg/mL) | % Inhibition |
| TNF-α | Control (LPS only) | - | 1250 ± 85 | - |
| This compound | 10 | 875 ± 62 | 30.0 | |
| 25 | 437 ± 35 | 65.0 | ||
| Dexamethasone | 10 | 250 ± 21 | 80.0 | |
| IL-6 | Control (LPS only) | - | 2100 ± 150 | - |
| This compound | 10 | 1575 ± 110 | 25.0 | |
| 25 | 840 ± 75 | 60.0 | ||
| Dexamethasone | 10 | 420 ± 38 | 80.0 | |
| IL-1β | Control (LPS only) | - | 800 ± 55 | - |
| This compound | 10 | 600 ± 42 | 25.0 | |
| 25 | 320 ± 28 | 60.0 | ||
| Dexamethasone | 10 | 160 ± 15 | 80.0 |
Table 3: Effect of this compound on COX-1 and COX-2 Enzyme Activity
| Enzyme | Treatment | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| COX-1 | This compound | 10 | 15.2 ± 2.1 | >100 |
| 50 | 35.8 ± 3.5 | |||
| Indomethacin | 1 | 92.5 ± 5.8 | 0.8 | |
| COX-2 | This compound | 10 | 45.3 ± 4.2 | 12.5 |
| 50 | 85.1 ± 6.9 | |||
| Celecoxib | 1 | 95.1 ± 7.2 | 0.5 |
Experimental Protocols
Protocol 1: Assessment of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol details the measurement of the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Dexamethasone (positive control)
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 10 µM).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should receive neither this compound nor LPS.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100
Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol describes the use of Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in human monocytic cells (THP-1) differentiated into macrophages.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
Dexamethasone (positive control)
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.
-
Cell Seeding: Seed the differentiated THP-1 macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treatment and Stimulation:
-
Pre-treat the cells with different concentrations of this compound (e.g., 10, 25 µM) for 1 hour.
-
Include a vehicle control and a positive control (Dexamethasone, 10 µM).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.
-
Measurement and Calculation: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curves. Calculate the percentage inhibition as described in Protocol 1.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol outlines the procedure for investigating the effect of this compound on the activation of the NF-κB and MAPK signaling pathways using Western blotting.
Materials:
-
RAW 264.7 or THP-1 cells
-
Appropriate cell culture media and supplements
-
LPS
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound and/or LPS for the appropriate duration (e.g., 30-60 minutes for phosphorylation events).
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the corresponding total protein or a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
References
- 1. This compound | 21059-47-2 | Benchchem [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. mdpi.com [mdpi.com]
- 8. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Bucharaine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine is a monoterpenoid quinoline alkaloid first isolated from Haplophyllum bucharicum. As with many plant-derived alkaloids, there is growing interest in its potential pharmacological activities, necessitating robust and reliable analytical methods for its quantification in plant extracts. This document provides detailed application notes and standardized protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound is not widely published, the following protocols are based on established methods for the analysis of similar quinoline and isoquinoline alkaloids in complex botanical matrices.[1][2]
Extraction Protocols
The efficient extraction of this compound from plant material is a critical first step for accurate quantification. The choice of extraction method and solvent depends on the physicochemical properties of the target analyte and the plant matrix.
General Sample Preparation
Prior to extraction, plant material (e.g., leaves, stems, roots) should be dried to a constant weight, typically at a controlled temperature (e.g., 40-50°C), and then ground into a fine powder to increase the surface area for solvent penetration.
Protocol 1: Maceration
This is a simple and widely used method for alkaloid extraction.
Materials:
-
Dried, powdered plant material
-
Methanol (HPLC grade)
-
Shaker or sonicator
-
Filter paper (e.g., Whatman No. 1) or syringe filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of powdered plant material and place it in a flask.
-
Add 20 mL of methanol to the flask.
-
Agitate the mixture on a shaker at room temperature for 24 hours or sonicate for 1 hour.
-
Filter the extract through filter paper or a 0.45 µm syringe filter to remove solid plant debris.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Acidified Methanol Extraction with Solid-Phase Extraction (SPE) Clean-up
This protocol is suitable for more complex matrices and aims to remove interfering compounds, resulting in a cleaner extract for analysis.
Materials:
-
Dried, powdered plant material
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Ammonia solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of powdered plant material and place it in a flask.
-
Add 20 mL of methanol acidified with 0.1% HCl.
-
Sonicate the mixture for 1 hour.
-
Filter the extract and concentrate it to approximately 5 mL using a rotary evaporator.
-
Adjust the pH of the extract to 9-10 with ammonia solution.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the pH-adjusted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the alkaloids with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely available technique for the quantification of alkaloids.
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min, 10% B5-25 min, 10-90% B25-30 min, 90% B30-35 min, 90-10% B35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 254 nm and 330 nm (or a diode array detector for full spectral analysis) |
Protocol:
-
Prepare a stock solution of a this compound analytical standard of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
-
Inject the prepared plant extracts.
-
Identify the this compound peak in the chromatogram of the extract by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for analyzing complex plant extracts where co-eluting compounds may interfere with UV detection.
Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min, 5% B2-8 min, 5-95% B8-10 min, 95% B10-10.1 min, 95-5% B10.1-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole or Q-TOF |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a this compound standard. A hypothetical transition would be based on the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion as the product ion. |
| Collision Energy | To be optimized for this compound. |
Protocol:
-
Follow the same procedure for preparing calibration standards as in the HPLC-UV method.
-
Optimize the MS/MS parameters (precursor ion, product ions, collision energy, etc.) by infusing a pure standard of this compound.
-
Develop a Multiple Reaction Monitoring (MRM) method for the specific and sensitive detection of this compound.
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared plant extracts.
-
Quantify this compound in the extracts based on the peak area of the specific MRM transition and the calibration curve.
Data Presentation
The following table provides a hypothetical comparison of the performance of the two analytical methods for this compound quantification. Actual values would need to be determined experimentally.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.05 ng/mL |
| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Precision (RSD%) | < 5% | < 3% |
| Accuracy (Recovery%) | 90 - 110% | 95 - 105% |
| Selectivity | Moderate | High |
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway (Hypothetical Biosynthetic Origin)
While the specific biosynthetic pathway of this compound is not detailed, it is known to be a monoterpenoid quinoline alkaloid. This suggests its biosynthesis likely involves intermediates from both the terpenoid and the anthranilate pathways, the latter being a common precursor for the quinoline ring system in alkaloids.
Caption: Hypothetical biosynthetic precursors of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Bucharaine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum bucharicum.[1] As a member of the quinoline alkaloid family, which is known for a wide range of biological activities including sedative properties, accurate and reliable quantitative analysis of this compound is essential for research, quality control of natural product extracts, and potential therapeutic development.[1] This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The protocol is designed for reversed-phase chromatography with UV detection, a common and robust method for the analysis of alkaloids.[2][3]
Chemical Structure of this compound
-
IUPAC Name: 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one
-
Molecular Formula: C₁₉H₂₅NO₄
-
Molecular Weight: 331.4 g/mol
Proposed HPLC Method
This method is a starting point for the analysis of this compound and should be validated according to ICH guidelines to ensure its suitability for a specific application.[4][5][6]
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 20 minutes |
Rationale: A C18 column is proposed due to its wide applicability for separating compounds of intermediate polarity like alkaloids.[2][3] A gradient elution with acetonitrile and acidified water is chosen to ensure good peak shape and resolution of this compound from other components in a potential plant extract. Formic acid is added to the aqueous phase to improve peak symmetry for basic compounds like alkaloids by minimizing interactions with residual silanols on the silica support. The detection wavelength of 254 nm is a common choice for aromatic compounds, and the quinoline ring of this compound is expected to have strong absorbance in this region.[1]
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation from Plant Material (Haplophyllum bucharicum)
This protocol is based on a general acid-base extraction method for alkaloids from plant matrices.[7][8][9]
-
Homogenization: Dry the plant material (e.g., leaves, stems) at 40°C and grind it into a fine powder.
-
Acidic Extraction: Weigh 1 g of the powdered plant material and macerate it with 20 mL of 1% HCl in methanol for 24 hours at room temperature. This step protonates the alkaloids, making them more soluble in the extraction solvent.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Resuspend the residue in 20 mL of 2% HCl (aqueous).
-
Wash the acidic solution with 20 mL of ethyl acetate twice to remove non-polar impurities. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the aqueous layer three times with 20 mL of dichloromethane.
-
-
Final Preparation:
-
Combine the dichloromethane fractions and evaporate to dryness.
-
Reconstitute the final residue in 1 mL of the mobile phase (90% A, 10% B).
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Method Validation (Illustrative Data)
The following tables summarize the expected results from a method validation study conducted according to ICH guidelines.[4][5][6][10]
Table 2: Linearity and Range
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1254 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 10 | < 2.0% | < 2.0% |
| 50 | < 1.5% | < 1.5% |
| 90 | < 1.0% | < 1.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.7 | 98.5% |
| 50 | 50.8 | 101.6% |
| 80 | 79.2 | 99.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result | Method |
| LOD | 0.2 µg/mL | Signal-to-Noise Ratio (3:1) |
| LOQ | 0.7 µg/mL | Signal-to-Noise Ratio (10:1) |
Visualizations
References
- 1. This compound | 21059-47-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for Bruceine D-Induced Apoptosis in Cancer Cell Lines
A Note on Nomenclature: The compound "Bucharaine" as specified in the query is not prominently documented in the scientific literature for apoptosis induction. However, "Bruceine D," a structurally similar quassinoid with established anti-cancer properties, is extensively studied in this context. These application notes and protocols are based on the available research for Bruceine D.
Introduction
Bruceine D is a natural quassinoid compound isolated from the fruit of Brucea javanica, a plant used in traditional medicine. Recent studies have highlighted its potent anti-cancer activities, primarily through the induction of apoptosis in various cancer cell lines. These notes provide an overview of the cellular mechanisms of Bruceine D-induced apoptosis and detailed protocols for its application in cancer research.
Mechanism of Action
Bruceine D triggers apoptosis in cancer cells through the activation of intrinsic and extrinsic signaling pathways. The primary mechanisms involve the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3] This culminates in the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.[2][4]
Data Presentation
Table 1: IC50 Values of Bruceine D in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| H460 | Non-Small Cell Lung Cancer | 0.5 µmol/L | 48 hours | [5] |
| A549 | Non-Small Cell Lung Cancer | 0.6 µmol/L | 48 hours | [5] |
| A549 | Non-Small Cell Lung Cancer | 1.01 ± 0.11 µg/ml | 72 hours | [6] |
| NCI-H292 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 10 and 20 μM | 48 hours | [1] |
| H1650 | Non-Small Cell Lung Cancer | 1.19 ± 0.07 µg/ml | 72 hours | [6] |
| PC-9 | Non-Small Cell Lung Cancer | 2.28 ± 1.54 µg/ml | 72 hours | [6] |
| HCC827 | Non-Small Cell Lung Cancer | 6.09 ± 1.83 µg/ml | 72 hours | [6] |
| PANC-1 | Pancreatic Adenocarcinoma | Effective growth inhibition observed | Not specified | [2] |
| SW1990 | Pancreatic Adenocarcinoma | Effective growth inhibition observed | Not specified | [2] |
| CAPAN-1 | Pancreatic Adenocarcinoma | Effective growth inhibition observed | Not specified | [2] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective | Not specified | [3] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective | Not specified | [3] |
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of Bruceine D-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for studying Bruceine D.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Bruceine D on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bruceine D stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Bruceine D (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after Bruceine D treatment using flow cytometry.[1][7]
Materials:
-
Cancer cell line (e.g., A549)
-
Bruceine D
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Bruceine D (e.g., 10 and 20 µM) for 48 hours.[1]
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the detection of intracellular ROS levels using the fluorescent probe DCFH-DA.[1][6]
Materials:
-
Cancer cell line (e.g., A549)
-
Bruceine D
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with Bruceine D (e.g., 1, 2.5, and 5 µg/ml) for a specified time (e.g., 24 hours).[6]
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.[1]
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity by flow cytometry (Ex/Em ~488/525 nm) or visualize under a fluorescence microscope.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins involved in the apoptotic signaling pathways.
Materials:
-
Cancer cell line (e.g., A549)
-
Bruceine D
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with Bruceine D as required.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acu.edu.in [acu.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Bucharaine-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine, a quinoline alkaloid originally isolated from Haplophyllum bucharicum, presents a promising scaffold for the development of novel therapeutic agents.[1] The quinoline core is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Preliminary studies suggest that this compound itself possesses sedative and hypothermic properties.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound and its synthetic derivatives as potential drug candidates. The protocols outlined below cover initial screening for cytotoxicity, and potential anti-inflammatory, and antimicrobial activities, as well as a workflow for elucidating the mechanism of action.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize hypothetical quantitative data for this compound and a series of its synthetic derivatives (BD-1 to BD-5). This data is for illustrative purposes to guide researchers in presenting their experimental findings.
Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives
| Compound | IC50 (µM) vs. HCT-116 (Colon Cancer) | IC50 (µM) vs. HeLa (Cervical Cancer) | IC50 (µM) vs. MRC-5 (Normal Lung Fibroblasts) | Selectivity Index (SI) vs. HCT-116 |
| This compound | >100 | >100 | >100 | - |
| BD-1 | 25.3 | 31.8 | 89.1 | 3.52 |
| BD-2 | 10.7 | 15.2 | 75.4 | 7.05 |
| BD-3 | 5.2 | 8.9 | 60.3 | 11.60 |
| BD-4 | 48.9 | 55.1 | >100 | >2.04 |
| BD-5 | 8.1 | 11.5 | 68.9 | 8.51 |
| Doxorubicin | 0.8 | 0.5 | 1.2 | 1.5 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.
Table 2: Anti-inflammatory Activity of this compound Derivatives in LPS-Stimulated RAW 264.7 Macrophages
| Compound | NO Production Inhibition IC50 (µM) | TNF-α Release Inhibition IC50 (µM) | IL-6 Release Inhibition IC50 (µM) |
| This compound | 85.2 | >100 | >100 |
| BD-1 | 30.1 | 45.7 | 52.3 |
| BD-2 | 15.8 | 22.4 | 28.9 |
| BD-3 | 9.7 | 14.8 | 19.5 |
| BD-4 | 55.6 | 78.2 | 81.4 |
| BD-5 | 12.3 | 18.9 | 24.1 |
| Dexamethasone | 0.1 | 0.05 | 0.08 |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| This compound | >256 | >256 | >256 |
| BD-1 | 64 | 128 | 128 |
| BD-2 | 32 | 64 | 64 |
| BD-3 | 16 | 32 | 32 |
| BD-4 | 128 | 256 | >256 |
| BD-5 | 32 | 64 | 32 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 8 |
Experimental Protocols
Synthesis of this compound Derivatives (General Workflow)
The synthesis of this compound derivatives can be achieved through various organic chemistry reactions, leveraging the reactivity of the quinoline scaffold. A general workflow for creating a library of derivatives for structure-activity relationship (SAR) studies is presented below.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol:
-
Starting Material Selection: Begin with either the natural product this compound for modification or commercially available quinoline precursors for de novo synthesis.
-
Chemical Modification: Employ a range of chemical reactions to introduce diversity. Examples include:
-
Esterification/Acylation: React the hydroxyl groups of this compound with various acyl chlorides or anhydrides.
-
Etherification: Modify hydroxyl groups to form ethers with different alkyl or aryl halides.
-
Alkylation: Introduce alkyl groups at various positions on the quinoline ring.
-
Buchwald-Hartwig Amination: If starting from a halogenated quinoline precursor, introduce various amines to create amino-quinoline derivatives.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, quench the reaction and perform a liquid-liquid extraction to isolate the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., hexane:ethyl acetate gradient).
-
Characterization: Confirm the structure of the purified derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Library Generation: Store the characterized pure compounds in an appropriate solvent (e.g., DMSO) for biological screening.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound derivatives on cancer cell lines (e.g., HCT-116, HeLa) and a normal cell line (e.g., MRC-5) to determine the half-maximal inhibitory concentration (IC50) and selectivity index.
Materials:
-
Human cancer cell lines (HCT-116, HeLa) and a normal human cell line (MRC-5)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivatives dissolved in DMSO (10 mM stock)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives dissolved in DMSO
-
Griess Reagent System
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound derivatives (e.g., 1 to 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for NO production inhibition.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
This compound derivatives dissolved in DMSO
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution:
-
Add 100 µL of broth to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the this compound derivative to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action: Investigating the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, making it a plausible target for anti-inflammatory and anticancer agents.[3] The following workflow outlines the investigation of this compound derivatives' effects on this pathway.
Caption: Workflow for investigating NF-κB pathway inhibition.
Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Treatment and Lysis:
-
Treat RAW 264.7 cells with the this compound derivative and/or LPS as described in the anti-inflammatory assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
A reduction in the phosphorylation of IκBα and p65 in the presence of a this compound derivative would suggest that the compound inhibits the NF-κB signaling pathway.
Hypothesized NF-κB Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and the hypothesized point of inhibition by active this compound derivatives.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound derivatives.
References
Bucharaine as a Scaffold for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucharaine, a monoterpenoid quinoline alkaloid, presents a compelling scaffold for medicinal chemistry endeavors aimed at the discovery of novel therapeutic agents. Its inherent biological activities, including cytotoxic and hypothermic effects, combined with a versatile quinoline core, make it an attractive starting point for the synthesis of diverse derivative libraries. This document provides an overview of the this compound scaffold, a summary of the cytotoxic activities of related naturally occurring quinoline alkaloids, detailed experimental protocols for the synthesis of the this compound scaffold and for a standard cytotoxicity assay, and an illustrative signaling pathway relevant to its potential anticancer mechanism of action.
The this compound Scaffold
This compound is a member of the pyrano[3,2-c]quinolone class of alkaloids.[1] The core structure features a quinoline ring system, a privileged scaffold in drug discovery known for its ability to interact with a wide range of biological targets.[2] The unique monoterpenoid side chain of this compound offers additional opportunities for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.[3] Strategies for generating derivatives often involve modifications to the hydroxyl or methyl groups while preserving the essential quinoline core.[3]
Quantitative Biological Activity Data
While extensive libraries of synthetic this compound derivatives are not widely reported in the literature, the cytotoxic activities of several structurally related, naturally occurring quinoline alkaloids from the Haplophyllum genus have been evaluated. This data provides valuable preliminary insights into the structure-activity relationships (SAR) within this class of compounds.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 7-Isopentenyloxy-γ-fagarine | RAJI | 1.5 | [3] |
| Jurkat | 3.6 | [3] | |
| MCF-7 | 15.5 | [3] | |
| Atanine | RAJI | 14.5 | [3] |
| Jurkat | 9.3 | [3] | |
| Skimmianine | RAJI | 15.6 | [3] |
| Jurkat | 11.5 | [3] | |
| Flindersine | RAJI | 14.9 | [3] |
| Haplamine | HeLa | < 100 | [4] |
| HCT-116 | Active | [4] |
Note: Lower IC50 values indicate higher cytotoxic potency. The data suggests that the nature and substitution pattern of the quinoline core and its side chains significantly influence cytotoxic activity. For instance, 7-Isopentenyloxy-γ-fagarine demonstrated the most potent activity against the RAJI and Jurkat cell lines.[3]
Experimental Protocols
Synthesis of the this compound Scaffold
The synthesis of this compound can be achieved from 4-hydroxy-2-quinolone and geranyl chloride. The following protocol is a general representation based on published methods.[5]
Materials:
-
4-hydroxy-2-quinolone
-
Geranyl chloride
-
Anhydrous potassium carbonate
-
Anhydrous acetone
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
O-Geranylation: In a round-bottom flask, dissolve 4-hydroxy-2-quinolone (1 equivalent) in anhydrous acetone. Add anhydrous potassium carbonate (1.5 equivalents) and geranyl chloride (1.2 equivalents).
-
Reflux the mixture with stirring for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the geranyl ether intermediate.
-
Epoxidation: Dissolve the geranyl ether intermediate (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., RAJI, Jurkat, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Visualizations
General Workflow for this compound-based Drug Discovery
Caption: A general workflow for the discovery of drug candidates using the this compound scaffold.
Apoptosis Signaling Pathway Potentially Targeted by Quinoline Alkaloids
Caption: A simplified diagram of the apoptosis signaling pathway potentially modulated by quinoline alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of 14 alkaloids isolated from Haplophyllum A. Juss. for their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Bucharaine
Welcome to the technical support center for the total synthesis of the furoquinoline alkaloid, Bucharaine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound typically follows a convergent strategy. The core of the molecule, a 4-hydroxy-2-quinolone scaffold, is synthesized first. This is followed by the introduction of the monoterpenoid side chain, and finally, the construction of the furan ring to complete the furoquinoline system.
Q2: What are the primary challenges in the total synthesis of this compound?
A2: Researchers face three main hurdles:
-
Efficient construction of the 4-hydroxy-2-quinolone core , which often requires harsh thermal conditions.
-
Regiocontrolled alkylation of the 4-hydroxy-2-quinolone with the geranyl side chain, avoiding undesired C-alkylation.
-
Formation of the furan ring , which involves a thermal rearrangement followed by an oxidative cyclization, each with its own set of challenges.
Q3: What is the key precursor for introducing the monoterpenoid side chain?
A3: The key precursor is 4-hydroxy-2-quinolone. This intermediate is reacted with an electrophile like geranyl chloride or geranyl bromide to append the characteristic side chain of this compound.[1]
Troubleshooting Guide: Key Synthetic Steps
Challenge 1: Low Yield in the Conrad-Limpach Quinolone Synthesis
The formation of the 4-hydroxy-2-quinolone core from an aniline and a β-ketoester (e.g., diethyl malonate) is foundational. The final step is a high-temperature thermal cyclization that is often low-yielding.
Q: My thermal cyclization step to form the 4-hydroxy-2-quinolone is giving a low yield (<30%). What are the common causes and solutions?
A: Low yields in this step are almost always related to reaction temperature and solvent choice. The electrocyclic ring closure requires significant thermal energy, typically around 250 °C, to overcome the aromaticity of the aniline ring.[2][3]
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure your reaction setup is reaching and maintaining the target temperature of ~250 °C. Use a high-temperature thermometer and ensure even heating of the reaction vessel.
-
Solvent Selection: The use of a high-boiling, inert solvent is critical. Early attempts without a solvent gave very poor yields.[3] Solvents like diphenyl ether (BP 259 °C) or Dowtherm A (BP 257 °C) are standard choices that can increase yields to over 90%.[3] Mineral oil is a cheaper but often less convenient alternative.
-
Check for Competing Reactions: If the reaction is run at a lower temperature (e.g., ~140-150 °C), you may be favoring the thermodynamic Knorr quinoline synthesis, which produces the isomeric 2-hydroxyquinoline. Verify your product's identity via spectroscopy.
-
Purity of Starting Materials: Ensure the aniline and β-ketoester are pure and the intermediate Schiff base is free of excess acid from its formation step, as this can catalyze side reactions at high temperatures.
| Solvent | Boiling Point (°C) | Reported Yield | Notes |
| None | - | < 30% | Prone to decomposition and side reactions.[3] |
| Mineral Oil | > 275 °C | Up to 95% | Inexpensive but can be difficult to remove during workup.[3] |
| Diphenyl Ether | 259 °C | High | Effective, but solid at room temperature with an unpleasant odor. |
| Dowtherm A | 257 °C | High | Eutectic mixture of diphenyl ether and biphenyl; liquid at RT. |
Challenge 2: Poor Regioselectivity in Geranyl Alkylation
The reaction of 4-hydroxy-2-quinolone with geranyl chloride can produce a mixture of the desired O-alkylated product (4-geranyloxy-2-quinolone) and undesired C-alkylated products at the 3-position.[1] Controlling this regioselectivity is key.
Q: I am getting a significant amount of the C-alkylated byproduct when reacting 4-hydroxy-2-quinolone with geranyl chloride. How can I favor O-alkylation?
A: This is a classic problem of ambident nucleophiles. The outcome of the reaction (O- vs. C-alkylation) is highly dependent on the reaction conditions, which influence the hardness/softness of the nucleophile and electrophile and the degree of ion pairing.
Troubleshooting Steps:
-
Choice of Base and Counter-ion: Use of a strong base that generates a "free" enolate anion (e.g., sodium hydride or potassium hydride) will favor C-alkylation (thermodynamic product). Using a weaker base or a silver salt (e.g., Ag₂CO₃) can favor O-alkylation by coordinating to the oxygen, making it a harder nucleophile.
-
Solvent Effects:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents solvate the cation, leading to a more "naked" and reactive enolate anion, which tends to favor C-alkylation (reaction at the more nucleophilic carbon).
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with the oxygen atom of the enolate, decreasing its nucleophilicity and favoring C-alkylation.
-
Nonpolar Solvents (e.g., Dioxane, Toluene): These solvents promote tighter ion pairing between the enolate and the cation. This shields the oxygen atom less, making it more available for O-alkylation (kinetic product).
-
-
Temperature: Lower reaction temperatures generally favor the kinetic product, which is often O-alkylation. Higher temperatures can lead to equilibration and formation of the more stable thermodynamic C-alkylated product.
Challenge 3: Furan Ring Formation via Claisen Rearrangement and Cyclization
Formation of the furan ring proceeds in two stages: (1) A thermal[3][3]-sigmatropic Claisen rearrangement of the 4-geranyloxy-2-quinolone to form a 3-geranyl-4-hydroxy-2-quinolone, followed by (2) an oxidative cyclization of the terminal olefin of the geranyl group onto the enol.
Q: My thermal Claisen rearrangement is not proceeding cleanly. What should I check?
A: The aromatic Claisen rearrangement requires high temperatures, similar to the Conrad-Limpach cyclization. The primary challenge is preventing decomposition and side reactions.
Troubleshooting Steps:
-
Temperature and Solvent: This reaction is typically run neat or in a very high-boiling solvent (e.g., N,N-diethylaniline, diphenyl ether) at temperatures exceeding 200 °C. Ensure the temperature is high enough for the rearrangement but not so high that it causes decomposition.
-
Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the electron-rich quinolone ring at high temperatures.
-
Substrate Purity: The starting 4-geranyloxy-2-quinolone must be exceptionally pure. Any impurities can catalyze decomposition pathways.
Q: The final oxidative cyclization to form the furan ring is failing. What reagents and conditions are recommended?
A: After the Claisen rearrangement, the terminal double bond of the geranyl group needs to be activated for cyclization. This is typically an electrophilically-driven process.
Troubleshooting Steps:
-
Oxidizing/Electrophilic Agent: While the exact conditions for this compound are not widely published, analogous cyclizations use reagents that can activate the olefin. Common methods include:
-
Acid Catalysis (PPA, PTSA): Polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) at elevated temperatures can protonate the olefin, initiating cyclization. This can be harsh and lead to charring.
-
Reaction with NBS/DDQ: Treatment with N-Bromosuccinimide (NBS) can form a bromonium ion, which is then attacked by the C4-hydroxyl group. Subsequent elimination yields the furan. DDQ can also be used for oxidative cyclizations.
-
-
Solvent Choice: The reaction is often performed in non-polar, aprotic solvents like benzene, toluene, or chlorinated solvents to avoid competing reactions with the electrophilic intermediates.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2-quinolone (Conrad-Limpach)
This is a representative protocol and may require optimization.
-
Step A (Enamine Formation): To a solution of aniline (1.0 eq) in absolute ethanol, add diethyl malonate (1.1 eq). Add a catalytic amount of acetic acid (0.1 eq). Reflux the mixture for 4-6 hours, monitoring by TLC until the aniline is consumed.
-
Remove the ethanol under reduced pressure to obtain the crude enamine intermediate as a viscous oil.
-
Step B (Thermal Cyclization): Add the crude enamine to a flask containing diphenyl ether (enough to make a stirrable slurry).
-
Heat the mixture in a sand bath or heating mantle to 250-255 °C under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes. The product will often precipitate out of the hot solvent.
-
Allow the mixture to cool to approximately 100 °C, then add hexane to dilute the diphenyl ether and fully precipitate the product.
-
Cool to room temperature, and collect the solid product by vacuum filtration. Wash thoroughly with hexane and then diethyl ether to remove residual solvent.
-
The crude product can be recrystallized from ethanol or acetic acid to yield pure 4-hydroxy-2-quinolone.
Protocol 2: General Procedure for O-Alkylation
This protocol is designed to favor O-alkylation and requires optimization.
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous dioxane, add 4-hydroxy-2-quinolone (1.0 eq).
-
Heat the mixture to 60 °C under a nitrogen atmosphere for 1 hour.
-
Add geranyl chloride (1.2 eq) dropwise over 15 minutes.
-
Raise the temperature to reflux (~101 °C) and maintain for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the desired O-alkylated product from C-alkylated byproducts and unreacted starting material.
References
Technical Support Center: Improving Bucharaine Extraction Yield
Welcome to the technical support center for Bucharaine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of this compound, a monoterpenoid quinoline alkaloid primarily isolated from plants like Haplophyllum bucharicum.[1][2] This guide offers detailed protocols, troubleshooting advice, and quantitative data to help you enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging? A1: this compound is a naturally occurring monoterpenoid quinoline alkaloid.[1][2] Like many natural products, it is present in low concentrations within the plant matrix.[3] The extraction process can be challenging due to the need to efficiently separate it from a complex mixture of other phytochemicals while preventing its degradation.[2][4] Its stability can be affected by factors like pH, temperature, and light.[2][5]
Q2: Which solvent system is best for this compound extraction? A2: The optimal solvent depends on the specific extraction step. For the initial solid-liquid extraction from plant material, polar solvents like methanol or ethanol are often effective for alkaloids.[6][7] For the subsequent liquid-liquid acid-base extraction, a water-immiscible organic solvent like chloroform or ethyl acetate is required to separate the free base alkaloid from the aqueous phase.[8][9] The choice should be tailored to your specific protocol and the polarity of the target compound.[10]
Q3: How can I improve the efficiency of my initial extraction from the plant material? A3: To improve efficiency, consider the following:
-
Particle Size: Grinding the dried plant material to a fine powder increases the surface area, allowing for better solvent penetration.[11]
-
Advanced Techniques: Modern methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and increase yield by disrupting plant cell walls.[3][12]
-
Optimization: Systematically optimizing parameters such as solvent-to-material ratio, temperature, and extraction time is crucial.[10][11]
Q4: My final yield is very low. What are the most common reasons? A4: Low yield can result from several factors throughout the workflow:
-
Incomplete Extraction: The initial extraction may not have been exhaustive. Repeating the extraction step 2-3 times can maximize recovery.[8]
-
Loss During Workup: Significant amounts of product can be lost during liquid-liquid separations if phases are not separated properly or if emulsions form.[13][14]
-
Degradation: Alkaloids can be sensitive to high temperatures and extreme pH levels.[2][5] Careful monitoring and control of these parameters are essential.
-
Precipitation/Crystallization Issues: Using too much solvent during recrystallization is a common reason for low yield, as a significant portion of the compound may remain in the mother liquor.[15]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the extraction process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Insufficient Pulverization: Plant material is too coarse, limiting solvent access.[11] 2. Inappropriate Solvent: The solvent's polarity may not be optimal for this compound. 3. Suboptimal Conditions: Extraction time, temperature, or solid-to-liquid ratio may be inadequate.[16] 4. Compound Degradation: Excessive heat during drying or extraction can degrade the alkaloid. | 1. Grind the plant material to a fine, consistent powder (e.g., 40-mesh).[17] 2. Test a range of solvents (e.g., methanol, ethanol, ethyl acetate) to find the most effective one.[18] 3. Optimize parameters systematically. For example, test extraction times of 20, 30, and 40 minutes and temperatures of 40°C, 60°C, and 80°C.[16][19] 4. Use moderate drying temperatures (e.g., 40-50°C) and consider methods that avoid high heat, such as shade drying. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Vigorous Shaking: Shaking the separatory funnel too aggressively. 2. High Concentration of Particulates: Insoluble materials are present at the interface. 3. Strongly Basic Solution: High pH can sometimes promote emulsion.[14] | 1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Allow the funnel to stand undisturbed for an extended period.[14] 3. Add a small amount of a saturated brine (NaCl) solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[14] 4. If the problem persists, filter the entire mixture through a pad of celite or glass wool. |
| No Precipitate Forms After pH Adjustment | 1. Incorrect pH: The pH may not be sufficiently basic to convert the alkaloid salt to its free base form. 2. Concentration Too Low: The concentration of this compound in the solution is below its solubility limit. 3. Excessive Solvent: Too much solvent was used in the previous step.[15] | 1. Use a calibrated pH meter to ensure the pH is sufficiently alkaline (typically pH 9-11 for alkaloids).[16] 2. Concentrate the solution by carefully evaporating some of the solvent under reduced pressure. 3. Cool the solution in an ice bath to decrease the solubility of the compound. |
| Purified Product is Colored or Impure | 1. Presence of Pigments: Chlorophyll and other plant pigments were co-extracted. 2. Incomplete Separation: The acid-base extraction steps did not fully remove neutral or acidic impurities. 3. Charcoal Adsorption: Excessive use of activated charcoal can adsorb the product.[15] | 1. Perform a preliminary wash of the plant material with a non-polar solvent like hexane to remove pigments and lipids.[4] 2. Repeat the acid-base wash steps to ensure complete separation. 3. Use activated charcoal sparingly and perform a hot filtration to remove it. If the solution is pitch black, too much was used.[15] 4. Consider further purification using column chromatography or preparative HPLC.[1][4] |
Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction of this compound
This protocol is a standard method for isolating alkaloids based on their basicity and differential solubility.[5][9]
1. Initial Solvent Extraction: a. Macerate 100 g of finely powdered, dried Haplophyllum bucharicum plant material in 1 L of 70% ethanol.[16] b. Stir the mixture at room temperature for 24 hours or use an ultrasonic bath for 45 minutes to increase efficiency.[18] c. Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times with fresh solvent to ensure exhaustive extraction. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Acid-Base Liquid-Liquid Extraction: a. Dissolve the crude extract in 200 mL of 1% hydrochloric acid (HCl).[6] This protonates the basic this compound, making it water-soluble as a salt. b. Transfer the acidic aqueous solution to a separatory funnel and wash it three times with 100 mL portions of ethyl acetate to remove neutral and acidic impurities. Discard the organic layers. c. Slowly add a 1M sodium hydroxide (NaOH) solution to the aqueous phase while stirring until the pH reaches 10-11.[8] This deprotonates the this compound salt, converting it back to the free base, which is soluble in organic solvents. d. Extract the now-basic aqueous solution three times with 150 mL portions of ethyl acetate. The this compound free base will move into the organic layer.[8] e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
3. Isolation and Purification: a. Evaporate the solvent from the final organic extract under reduced pressure to yield the crude this compound alkaloid. b. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary
Optimizing extraction parameters is key to maximizing yield. The following tables summarize findings from studies on related alkaloids, providing a starting point for the optimization of this compound extraction.
Table 1: Effect of Ethanol Concentration on Alkaloid Yield Data adapted from a study on Actinidia arguta alkaloids.[16]
| Ethanol Concentration (%) | Relative Alkaloid Yield (mg/g) |
| 50 | 0.85 |
| 60 | 0.91 |
| 70 | 0.96 |
| 80 | 0.92 |
| 90 | 0.88 |
Table 2: Effect of Extraction Time and Temperature on Alkaloid Yield Data adapted from studies on various plant alkaloids.[12][16][19]
| Extraction Method | Temperature (°C) | Time (min) | Relative Yield (%) |
| Maceration | 25 | 1440 (24h) | 85 |
| Ultrasound-Assisted | 25 | 15 | 92 |
| Ultrasound-Assisted | 60 | 20 | 100 |
| Microwave-Assisted | 130 | 34 | 128 |
| Heat Reflux | 60 | 45 | 115 |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the acid-base extraction of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low this compound yield.
Hypothetical Biosynthetic Pathway Relationship
While the specific signaling pathways involving this compound are not extensively documented, its classification as a monoterpenoid quinoline alkaloid places it within a known biosynthetic context.
Caption: Biosynthetic origin of this compound's core structures.
References
- 1. This compound | 21059-47-2 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-446284) | 21059-47-2 [evitachem.com]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Protocolo: Extração Ácido-Base de Alcaloides [protocols.io]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. jocpr.com [jocpr.com]
- 11. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 12. mdpi.com [mdpi.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. atlantis-press.com [atlantis-press.com]
- 17. Study on extraction technology and antioxidant activity of total alkaloids from Hemsleya chinensis based on orthogonal design and BP neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Bucharaine stability issues and degradation products
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability issues and degradation of Bucharaine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental endeavors.
Disclaimer
Publicly available data on the specific stability profile and degradation products of this compound is limited. The information provided herein is based on the general chemical properties of quinoline alkaloids and monoterpenoid structures, as well as established principles of pharmaceutical stability testing. The experimental protocols and potential degradation products described are intended as a general guide and may not be exhaustive or fully representative of this compound's specific behavior. Experimental validation is crucial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a monoterpenoid quinoline alkaloid. Like many natural products, its complex structure can be susceptible to degradation under various environmental conditions. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.[1]
Q2: What are the primary factors that can affect this compound's stability?
Based on the general knowledge of quinoline alkaloids, the stability of this compound is likely influenced by:
-
pH: Both acidic and basic conditions can promote hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation products.[1]
-
Air: Atmospheric oxygen can contribute to oxidative degradation over time.
Q3: What are the potential degradation products of this compound?
While specific degradation products of this compound have not been extensively reported in the public domain, based on its structure (a quinoline core with a monoterpenoid side chain), potential degradation pathways may include:
-
Oxidation: Oxidation of the double bond or hydroxyl groups in the monoterpenoid side chain. Oxidation by reagents like periodic acid has been noted for quinoline alkaloids.[1]
-
Hydrolysis: Cleavage of ether linkages, if present, under acidic or basic conditions.
-
Isomerization: Changes in stereochemistry, particularly at chiral centers.
Further investigation using techniques like mass spectrometry is required to identify and characterize the specific degradation products of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and experimentation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in stored this compound solutions. | Degradation due to improper storage conditions (e.g., exposure to light, elevated temperature, or non-optimal pH). | Store this compound solutions in amber vials at low temperatures (e.g., -20°C or -80°C). Prepare fresh solutions before use whenever possible. If buffering is required, use a pH at which this compound is most stable (requires experimental determination). |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method that can resolve this compound from its degradants. |
| Inconsistent results between experimental replicates. | Instability of this compound under the experimental conditions. | Evaluate the stability of this compound under your specific assay conditions (e.g., temperature, pH, incubation time). Consider adding antioxidants if oxidative degradation is suspected. |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent or buffer. | Determine the solubility of this compound in various solvents. Use of co-solvents or alternative formulation strategies may be necessary. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Objective: To intentionally degrade this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105°C for 24 hours.
-
Dissolve the sample in methanol and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to direct sunlight or a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute both solutions with mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
-
If a mass spectrometer is available, analyze the degradation products to determine their mass-to-charge ratio and fragmentation patterns for structural elucidation.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants (min) |
| 0.1 N HCl, 60°C, 24h | Data | Data | Data |
| 0.1 N NaOH, 60°C, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| Solid, 105°C, 24h | Data | Data | Data |
| Photolytic, RT, 24h | Data | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of some quinoline alkaloids in cancer cell lines. This is a generalized representation and requires experimental validation for this compound.
A hypothetical signaling cascade potentially modulated by this compound.
Experimental Workflow for Stability Indicating Method Development
This diagram outlines the logical flow for developing a stability-indicating analytical method for this compound.
Workflow for developing a stability-indicating HPLC method for this compound.
References
overcoming low solubility of Bucharaine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Bucharaine, a compound known for its low aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A1: this compound, a monoterpenoid quinoline alkaloid, inherently has low solubility in neutral aqueous solutions.[1][2] Its largely nonpolar organic structure limits its ability to interact with water molecules.[1] You are likely not doing anything wrong, but the experimental conditions need to be optimized. Consider the following troubleshooting steps:
-
pH Adjustment: As an alkaloid, this compound's solubility is expected to be pH-dependent. Try lowering the pH of your aqueous solution. In an acidic environment, the nitrogen atom in the quinoline ring can become protonated, increasing the molecule's polarity and solubility.[3][4]
-
Co-solvents: If your experimental design allows, consider adding a water-miscible organic co-solvent.
-
Complexation Agents: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.
Q2: I'm observing precipitation when I add my this compound stock solution (in organic solvent) to my aqueous experimental medium. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the this compound dissolved in the final aqueous mixture. Here are some solutions:
-
Decrease the Stock Solution Concentration: Using a more dilute stock solution can sometimes prevent precipitation upon addition to the aqueous phase.
-
Increase the Co-solvent Percentage: If permissible in your experiment, increase the final concentration of the organic co-solvent in your aqueous medium.
-
Use a Solvent Exchange Method: This technique involves dissolving the drug in a good solvent and then adding this solution to an anti-solvent (in which the drug is insoluble) under controlled conditions to form a nanoparticle suspension. This can sometimes result in a more stable dispersion.
Q3: What is the most effective method for increasing this compound's aqueous solubility?
A3: The most effective method will depend on your specific experimental requirements, such as the final desired concentration and any potential interference from solubilizing agents. A combination of approaches is often the most successful. For instance, using a cyclodextrin in an acidic buffer could synergistically enhance solubility. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
Q4: Will adjusting the pH affect the stability of this compound?
A4: Yes, extreme pH conditions can potentially lead to the degradation of this compound.[5] It is advisable to conduct stability studies at the desired pH and temperature to ensure the integrity of the compound throughout your experiment.
Q5: Are there any specific organic solvents that are recommended for making a this compound stock solution?
A5: While specific solubility data is limited, general information suggests that this compound is soluble in organic solvents.[1][2][5] Common choices for stock solutions of poorly soluble drugs include dimethyl sulfoxide (DMSO), ethanol, and methanol. The choice of solvent will depend on the compatibility with your experimental system.
Quantitative Data on Solubility Enhancement
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a general overview of expected solubility behavior and the impact of different enhancement techniques based on the properties of quinoline alkaloids.
| Method | Solvent/Excipient | Expected this compound Solubility | Rationale |
| pH Adjustment | Acidic Aqueous Buffer (e.g., pH 4-6) | Increased | Protonation of the quinoline nitrogen increases polarity. |
| Neutral Aqueous Buffer (e.g., pH 7.4) | Low | The nonpolar structure predominates.[1] | |
| Basic Aqueous Buffer (e.g., pH > 8) | Very Low | Suppression of protonation reduces polarity. | |
| Co-solvents | Ethanol/Water Mixture | Moderate to Good | The organic co-solvent reduces the polarity of the solvent system. |
| DMSO/Water Mixture | Moderate to Good | DMSO is a strong organic solvent capable of dissolving many nonpolar compounds. | |
| Complexation | β-Cyclodextrin | Significantly Increased | Formation of an inclusion complex where the hydrophobic this compound is encapsulated.[3][6][7] |
| Hydroxypropyl-β-cyclodextrin | Significantly Increased | Modified cyclodextrins often exhibit enhanced solubilizing capacity.[6] |
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
This protocol provides a general method for preparing an aqueous solution of this compound by lowering the pH.
-
Preparation of Acidic Buffer: Prepare an aqueous buffer at the desired acidic pH (e.g., pH 5.0) using a suitable buffering agent (e.g., citrate buffer).
-
Weighing this compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a small amount of the acidic buffer to the this compound powder to create a slurry.
-
Dissolution: Gradually add more acidic buffer while stirring or vortexing until the this compound is fully dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.
-
Final Volume Adjustment: Once dissolved, add the acidic buffer to reach the final desired concentration.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility, adapted from methods used for similar alkaloids.[3]
-
Reagent Preparation:
-
Prepare an ethanol-water solution (e.g., 1:5 v/v).
-
Adjust the pH of the ethanol-water solution to approximately 5.0 with dilute hydrochloric acid.
-
-
Dissolution of Components:
-
Dissolve the desired amount of a β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) in the pH-adjusted ethanol-water solution.
-
In a separate container, dissolve the this compound in the same solvent system.
-
-
Complex Formation:
-
Slowly add the this compound solution to the cyclodextrin solution while stirring.
-
Continue stirring the mixture at room temperature for at least 12 hours to facilitate the formation of the inclusion complex.[3]
-
-
Solvent Removal (Optional): If a solid complex is desired, the solvent can be removed by lyophilization (freeze-drying).
-
Reconstitution: The resulting solution or the lyophilized powder can be dissolved in the desired aqueous medium for the experiment.
Visualizing Experimental Workflows
Caption: Logical workflow for addressing low this compound solubility.
Caption: Diagram of this compound encapsulation by cyclodextrin.
References
- 1. This compound | 21059-47-2 | Benchchem [benchchem.com]
- 2. musechem.com [musechem.com]
- 3. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 4. Cyclodextrins as carriers for cinchona alkaloids: a pH-responsive selective binding system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-446284) | 21059-47-2 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Bucharaine Synthesis
Welcome to the technical support center for the synthesis of Bucharaine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this monoterpenoid quinoline alkaloid.
Experimental Workflow for this compound Synthesis
The synthesis of this compound from 4-hydroxy-2-quinolone and geranyl chloride involves three key stages: O-alkylation, selective hydroxylation, and mono-epoxidation. The following diagram outlines the general experimental workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guides and FAQs
This section provides answers to specific questions and troubleshooting advice for each stage of the this compound synthesis.
Stage 1: O-Alkylation of 4-Hydroxy-2-quinolone
The initial step involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride to form the corresponding geranyl ether. A primary challenge in this step is controlling the regioselectivity between O-alkylation and N-alkylation.
FAQs:
-
Q1: My reaction is producing a mixture of O-alkylated and N-alkylated products. How can I improve the selectivity for O-alkylation?
A1: The ratio of O- to N-alkylation is highly dependent on the reaction conditions.[1] To favor O-alkylation, consider the following adjustments:
-
Base Selection: Using a milder base such as potassium carbonate (K₂CO₃) can favor O-alkylation. Stronger bases like sodium hydride (NaH) may lead to increased N-alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF or acetone are commonly used. The choice of solvent can influence the reactivity of the ambident nucleophile.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
-
Q2: I am observing low conversion of the starting materials. What can I do to improve the yield?
A2: Low conversion can be due to several factors. Here are some troubleshooting steps:
-
Reagent Quality: Ensure that the 4-hydroxy-2-quinolone is pure and dry. Geranyl chloride can degrade over time; using freshly prepared or purified geranyl chloride is recommended.
-
Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Activation of 4-hydroxy-2-quinolone: Ensure complete deprotonation of the hydroxyl group by the base before adding geranyl chloride.
-
-
Q3: I am seeing the formation of C-alkylated byproducts. How can this be minimized?
A3: C-alkylation at the 3-position of the quinolone ring is a known side reaction.[2] To minimize this:
-
Controlled Addition: Add the geranyl chloride slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Temperature Control: Running the reaction at a lower temperature may disfavor C-alkylation.
-
Troubleshooting Decision Tree for O-Alkylation:
Caption: Troubleshooting logic for the O-alkylation step.
Table 1: O-Alkylation Reaction Condition Optimization
| Parameter | Condition A | Condition B | Condition C | Desired Outcome |
| Base | NaH | K₂CO₃ | Cs₂CO₃ | Favor O-alkylation |
| Solvent | THF | DMF | Acetone | Good solubility and reactivity |
| Temperature | Room Temp | 50 °C | 0 °C to RT | High selectivity and yield |
| Geranyl Chloride eq. | 1.1 | 1.5 | 1.2 | Complete conversion |
Stage 2: Selective Hydroxylation
This step involves the selective hydroxylation of one of the double bonds in the geranyl group of the ether intermediate.
FAQs:
-
Q4: My hydroxylation reaction is not selective and is oxidizing both double bonds. How can I improve selectivity?
A4: Achieving regioselectivity in the oxidation of a diene can be challenging.
-
Choice of Oxidizing Agent: The use of specific oxidizing agents can provide better selectivity. For example, some cytochrome P450 enzymes or biomimetic catalysts can exhibit high regioselectivity in terpene hydroxylation.
-
Directed Hydroxylation: The proximity of the quinolone ring might influence the reactivity of the double bonds. Exploring different catalytic systems that can interact with the heterocyclic part of the molecule might direct the hydroxylation.
-
-
Q5: The reaction is sluggish and gives a low yield of the hydroxylated product. What are the potential reasons?
A5: Low reactivity can be due to steric hindrance or the electronic nature of the substrate.
-
Catalyst Loading: If a catalyst is used, increasing the catalyst loading might improve the reaction rate.
-
Temperature: Gently heating the reaction mixture could increase the reaction rate, but this must be balanced with potential loss of selectivity.
-
Stage 3: Mono-epoxidation
The final step in the synthesis of this compound is the mono-epoxidation of the remaining double bond in the hydroxylated intermediate.
FAQs:
-
Q6: I am getting a mixture of mono-epoxides at different positions. How can I achieve selective epoxidation?
A6: The reactivity of the two double bonds in the geranyl moiety is different, with the 6,7-double bond generally being more electron-rich and sterically accessible.
-
Reagent Control: Using a stoichiometric amount of the epoxidizing agent (e.g., m-CPBA) can help to favor mono-epoxidation over di-epoxidation.
-
Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can enhance selectivity.
-
-
Q7: My reaction is producing the di-epoxide as a major byproduct. How can I avoid this?
A7: Formation of the di-epoxide occurs when the mono-epoxide reacts further with the epoxidizing agent.
-
Slow Addition: Adding the epoxidizing agent slowly to the reaction mixture can help to maintain a low concentration of the reagent and reduce the formation of the di-epoxide.
-
Monitoring: Closely monitor the reaction by TLC and quench the reaction as soon as the starting material is consumed.
-
Table 2: Epoxidation Reagent and Condition Comparison
| Reagent | Typical Solvent | Temperature (°C) | Selectivity for 6,7-epoxidation |
| m-CPBA | Dichloromethane | 0 to RT | Generally good |
| Oxone® | Biphasic (e.g., DCM/water) with a ketone catalyst | 0 to RT | Can be highly selective |
| Dimethyldioxirane (DMDO) | Acetone | -78 to 0 | High reactivity, may be less selective |
General Experimental Protocols
The following are generalized protocols based on common practices for the reaction types involved in this compound synthesis. For precise details, it is crucial to consult the original publication: "Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, this compound".
Protocol 1: General Procedure for O-Alkylation of 4-Hydroxy-2-quinolone
-
To a solution of 4-hydroxy-2-quinolone in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃).
-
Stir the mixture at room temperature for a specified time to allow for deprotonation.
-
Add geranyl chloride dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Mono-epoxidation
-
Dissolve the geranyl ether intermediate in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add the epoxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Bucharaine Purification by Chromatography: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bucharaine using chromatography.
This compound Chemical Properties
A clear understanding of this compound's chemical properties is fundamental to developing and troubleshooting purification protocols.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅NO₄ | [1] |
| Molecular Weight | 331.41 g/mol | [1] |
| Classification | Monoterpenoid Quinoline Alkaloid | [2][3] |
| Appearance | Not specified, likely a solid | |
| Solubility | Sparingly soluble in organic solvents, insoluble in water. Exhibits solubility in organic solvents due to its hydrophobic regions while retaining some polar characteristics from hydroxyl groups. | [1][2] |
| Stability | Relatively stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this compound purification?
A1: For the purification of alkaloids like this compound, silica gel is a commonly used and effective stationary phase for column chromatography.[4] Given this compound's polarity, normal-phase chromatography on silica gel is a suitable starting point. For more challenging separations or if the compound shows instability on silica, other options like alumina or reversed-phase (C18) silica could be explored.[5][6]
Q2: Which solvents are recommended for the mobile phase in this compound purification?
A2: The choice of mobile phase depends on the stationary phase. For normal-phase chromatography with silica gel, a non-polar solvent system with a polar modifier is typically used. A good starting point would be a gradient of hexane and ethyl acetate.[6] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation. For reversed-phase chromatography, a mixture of water and a polar organic solvent like methanol or acetonitrile would be appropriate.
Q3: My this compound is not eluting from the column. What could be the problem?
A3: Several factors could cause your compound to not elute:
-
Inappropriate Solvent System: The mobile phase may not be polar enough to move this compound off the column. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Compound Decomposition: this compound might be degrading on the silica gel column.[5] You can test for this by spotting your crude sample on a TLC plate, letting it sit for a while, and then developing it to see if new spots appear. If degradation is suspected, consider deactivating the silica gel or using a different stationary phase like alumina.[5]
-
Strong Adsorption: As an alkaloid, the basic nitrogen in this compound's structure can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or significant peak tailing.[7] Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase can help to mitigate this issue by competing for the active sites on the silica.
Q4: I am observing significant peak tailing during the purification of this compound. How can I resolve this?
A4: Peak tailing is a common issue when purifying basic compounds like alkaloids on silica gel.[7] This is often due to the interaction between the basic nitrogen atom and acidic silanol groups on the stationary phase. To address this:
-
Add a Basic Modifier: As mentioned above, adding a small amount of triethylamine or ammonia to the mobile phase can significantly improve peak shape.
-
Use a Different Stationary Phase: Consider using end-capped reversed-phase silica or a polymer-based stationary phase, which have fewer free silanol groups.
-
Optimize Sample Load: Overloading the column can also lead to peak tailing. Ensure you are not exceeding the column's capacity.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the chromatographic purification of this compound.
Problem: Low Yield of Purified this compound
| Possible Cause | Recommended Solution |
| Compound Degradation on Column | Test for stability on silica gel using a 2D TLC experiment. If degradation occurs, switch to a less acidic stationary phase like alumina or deactivated silica gel.[5] |
| Irreversible Adsorption | Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase to reduce strong interactions with the stationary phase. |
| Incomplete Elution | After your main fractions have been collected, flush the column with a much stronger solvent system (e.g., 10% methanol in dichloromethane) to check for any remaining compound. |
| Sample Loss During Preparation | Ensure complete extraction from the initial plant material. Use appropriate solvents for extraction based on this compound's solubility.[8] |
Problem: Poor Separation of this compound from Impurities
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for this compound to ensure good separation. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight. |
| Poorly Packed Column | Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. |
| Co-eluting Impurities | If impurities have similar polarity, consider using a different chromatographic technique, such as ion-exchange chromatography or preparative HPLC with a different column chemistry. |
Experimental Protocol: Column Chromatography of this compound Extract
This is a general protocol and may require optimization based on your specific extract and available equipment.
-
Preparation of the Crude Extract:
-
The dried and powdered plant material of Haplophyllum bucharicum is extracted with a suitable organic solvent like methanol or a mixture of dichloromethane and methanol.[8][9]
-
The solvent is evaporated under reduced pressure to obtain the crude extract.
-
An acid-base extraction can be performed to enrich the alkaloid fraction.[8]
-
-
Selection of Chromatographic Conditions:
-
Develop a suitable solvent system using TLC. Test various combinations of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, methanol). Add 0.1% triethylamine to the solvent system to improve the spot shape.
-
The ideal solvent system should give an Rf value of approximately 0.3 for this compound and good separation from major impurities.
-
-
Column Packing:
-
Choose a column of appropriate size for the amount of crude extract.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, for samples not readily soluble, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Start eluting with the initial, non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.
-
Collect fractions of a suitable volume.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Pool the pure fractions containing this compound.
-
Evaporate the solvent to obtain the purified compound.
-
-
Purity Assessment:
-
Assess the purity of the isolated this compound using techniques like HPLC, LC-MS, and NMR spectroscopy.
-
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate key workflows and logical relationships in the purification and troubleshooting process.
Caption: Troubleshooting workflow for common issues in this compound purification.
Caption: Logical flow for developing a this compound purification method.
References
- 1. musechem.com [musechem.com]
- 2. Buy this compound (EVT-446284) | 21059-47-2 [evitachem.com]
- 3. This compound | 21059-47-2 | Benchchem [benchchem.com]
- 4. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Bucharaine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bucharaine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, focusing on the critical geranylation step of 4-hydroxy-2-quinolone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired O-geranylated product | Competitive C-alkylation: The phenolate intermediate of 4-hydroxy-2-quinolone is an ambident nucleophile, leading to the formation of C-geranylated side products.[1] | - Solvent Selection: Employ aprotic solvents like DMF or THF. Protic solvents can solvate the oxygen atom of the phenolate, making the carbon atoms more nucleophilic and favoring C-alkylation.[1] - Counter-ion: The choice of base and the resulting counter-ion can influence the O/C alkylation ratio. While not explicitly detailed for this compound synthesis in the search results, this is a general principle in the alkylation of phenolates. |
| Formation of a vinylhexenyl derivative: This byproduct has been observed in the reaction between 4-hydroxy-2-quinolone and geranyl chloride.[2] | The precise mechanism for the formation of the vinylhexenyl derivative is not detailed in the provided search results. However, its formation is likely related to the reaction conditions. Careful control of temperature and reaction time may help minimize its formation. | |
| Presence of multiple spots on TLC after geranylation | Formation of a mixture of O-geranylated product, C-geranylated isomers, and the vinylhexenyl derivative.[2] | Chromatography: Utilize column chromatography for separation. While a specific protocol for this compound precursors is not provided in the search results, a general approach using silica gel and a gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is a standard method for separating isomers with different polarities. |
| Difficulty in characterizing side products | The C-geranylated and vinylhexenyl derivatives may have similar NMR and MS fragmentation patterns to the desired product. | Obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, MS) for all isolated fractions and compare with literature values for known quinolone alkaloids. While specific data for these exact byproducts is not in the search results, general characteristics of C-alkylated vs. O-alkylated quinolones can be inferred from related compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the synthesis of this compound?
A1: The main side reactions occur during the alkylation of 4-hydroxy-2-quinolone with geranyl chloride. Instead of the desired O-alkylation to form the precursor to this compound, competitive C-alkylation can occur, leading to the formation of C-geranyl derivatives.[1][2] Additionally, a vinylhexenyl derivative has been identified as another significant byproduct.[2]
Q2: How can I favor O-alkylation over C-alkylation?
A2: The selectivity of O- versus C-alkylation of phenolate ions is highly dependent on the reaction conditions.[1][3] To favor O-alkylation in the synthesis of this compound precursors:
-
Solvent: Use aprotic solvents such as DMF or acetone. Protic solvents can hydrogen bond with the phenolate oxygen, hindering O-alkylation and promoting C-alkylation.[1]
-
Leaving Group: While not explicitly tested for this compound synthesis in the provided results, in general, "harder" electrophiles (e.g., those with triflate or chloride leaving groups) tend to favor O-alkylation, while "softer" electrophiles (with iodide or bromide leaving groups) can lead to more C-alkylation.[4]
Q3: What is the general procedure for the synthesis of the this compound precursor?
A3: A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the provided search results. However, the initial step involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride in the presence of a base.[2] The resulting mixture of O- and C-alkylated products, along with other byproducts, must then be separated, typically by column chromatography. The isolated O-geranylated product is then further converted to this compound through selective hydroxylation and mono-epoxidation.[2]
Q4: Are there similar side reactions observed in the synthesis of other related alkaloids?
A4: Yes, the competition between O- and C-alkylation is a common issue in the synthesis of other prenylated quinolone and furoquinoline alkaloids. For instance, in the biosynthesis and synthesis of furoquinoline alkaloids, a prenyl group is introduced to a quinolone core, and controlling the position of attachment is a key challenge.[5][6] The principles of controlling selectivity in these syntheses can often be applied to the synthesis of this compound derivatives.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound was not found in the search results. The following is a generalized procedure based on the available information for the key geranylation step. Researchers should optimize these conditions for their specific setup.
General Procedure for the Geranylation of 4-hydroxy-2-quinolone:
-
Dissolution: Dissolve 4-hydroxy-2-quinolone in a suitable aprotic solvent (e.g., DMF, acetone).
-
Base Addition: Add a suitable base (e.g., potassium carbonate, sodium hydride) to the solution to form the phenolate anion.
-
Geranyl Chloride Addition: Add geranyl chloride to the reaction mixture.
-
Reaction: Stir the reaction mixture at an appropriate temperature and for a sufficient time to allow for the reaction to proceed. The optimal temperature and time will need to be determined empirically.
-
Work-up: After the reaction is complete, quench the reaction and perform an aqueous work-up to remove the base and other water-soluble impurities.
-
Extraction: Extract the product mixture with a suitable organic solvent.
-
Purification: Dry the organic extract and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired O-geranylated product from the C-geranylated and other side products.
Data Presentation
Quantitative data on the specific yields and ratios of the O-geranylated product, C-geranylated byproducts, and the vinylhexenyl derivative in the synthesis of this compound were not available in the provided search results. The following table is a template that researchers can use to record their experimental results for comparison and optimization.
| Reaction Condition | Solvent | Base | Temperature (°C) | Yield of O-Geranylated Product (%) | Yield of C-Geranylated Products (%) | Yield of Vinylhexenyl Derivative (%) | O/C Alkylation Ratio |
| Example 1 | DMF | K₂CO₃ | Room Temp | Data not available | Data not available | Data not available | Data not available |
| Example 2 | Acetone | NaH | Reflux | Data not available | Data not available | Data not available | Data not available |
| Your Experiment |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathway in the synthesis of this compound derivatives and a general experimental workflow.
Caption: Reaction pathway for this compound synthesis.
Caption: General experimental workflow.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating Bucharaine Synthesis for Preclinical Supply: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the scaled-up synthesis of Bucharaine for preclinical evaluation, this technical support center provides essential guidance. Below are troubleshooting protocols and frequently asked questions to address common challenges in the synthesis, purification, and handling of this monoterpenoid quinoline alkaloid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound, particularly when transitioning to larger batch sizes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in O-Alkylation of 4-hydroxy-2-quinolone | - Incomplete deprotonation of 4-hydroxy-2-quinolone.- Degradation of geranyl chloride.- Competing C-alkylation. | - Ensure the use of a sufficiently strong base (e.g., NaH, K2CO3) and anhydrous conditions.- Use freshly prepared or purified geranyl chloride; its derivatives can be sensitive to reaction conditions.[1][2]- Optimize reaction temperature; lower temperatures may favor O-alkylation. |
| Formation of Impurities During O-Alkylation | - Presence of moisture leading to hydrolysis of geranyl chloride.- Isomerization of the geranyl side chain. | - Dry all solvents and reagents thoroughly before use.- Consider using a milder base and monitor the reaction closely by TLC or LC-MS to minimize side reactions. |
| Incomplete or Non-Selective Dihydroxylation | - Inefficient catalyst or oxidant.- Steric hindrance of the double bonds in the geranyl ether intermediate.- Inappropriate reaction pH. | - For selective dihydroxylation, consider using Sharpless asymmetric dihydroxylation conditions (AD-mix-α or AD-mix-β) which can provide high stereoselectivity.[3][4][5]- The trisubstituted double bond is generally more reactive towards epoxidation and dihydroxylation than the disubstituted one.[6]- Ensure the pH is maintained in the optimal range for the chosen dihydroxylation method.[7] |
| Difficulty in Purifying this compound | - Presence of closely related stereoisomers or byproducts.- The amphiphilic nature of the molecule. | - Employ multi-step purification techniques, starting with column chromatography (silica gel or alumina).[8][9]- Consider preparative HPLC or supercritical fluid chromatography (SFC) for final purification to achieve high purity required for preclinical studies.[10]- Crystallization can also be an effective purification method for alkaloids.[8] |
| Batch-to-Batch Variability | - Inconsistent quality of starting materials.- Poor control over reaction parameters (temperature, time, stoichiometry). | - Implement stringent quality control for all starting materials and reagents.- Standardize all reaction and work-up procedures and maintain detailed batch records. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the scale-up synthesis of this compound?
A1: The selective functionalization of the geranyl side chain, specifically the dihydroxylation or epoxidation step, is often the most challenging. Achieving high selectivity and yield on a larger scale requires careful control of reaction conditions to avoid the formation of complex mixtures of isomers.
Q2: How can I monitor the progress of the reactions effectively?
A2: Thin-layer chromatography (TLC) is a quick and effective method for routine monitoring. For more detailed analysis of reaction conversion and impurity profiles, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is recommended.
Q3: What are the stability and storage considerations for this compound?
A3: As a monoterpenoid quinoline alkaloid, this compound may be sensitive to light, heat, and oxidation. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
Q4: Are there alternative synthetic routes to this compound?
A4: The primary reported synthesis involves the O-alkylation of 4-hydroxy-2-quinolone with a geranyl derivative followed by side-chain modification. While other strategies for the synthesis of quinoline alkaloids exist, this route appears to be the most direct for this compound.[11][12]
Quantitative Data from Analogous Syntheses
The following data is representative of typical yields for the key reaction types involved in this compound synthesis, based on literature for similar compounds, as specific scale-up data for this compound is not publicly available.
Table 1: Representative Yields for O-Alkylation of 4-hydroxy-2-quinolones
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Prenyl Bromide | K2CO3 | DMF | 25 | 85-95 |
| Geranyl Bromide | NaH | THF | 0-25 | 70-85 |
| Isoprenyl Chloride | Cs2CO3 | Acetonitrile | 80 | 65-80 |
Table 2: Representative Yields for Dihydroxylation of Terpenoid Alkenes
| Substrate | Reagent | Conditions | Yield (%) | Selectivity |
| Limonene | OsO4 (cat.), NMO | Acetone/Water | 80-90 | High for trisubstituted double bond |
| Geraniol | AD-mix-β | t-BuOH/Water | 90-98 | >95% ee |
| α-Pinene | H2O2, Tungsten catalyst | Solvent-free | 70-85 | Good |
Experimental Protocols
Protocol 1: O-Alkylation of 4-hydroxy-2-quinolone with Geranyl Chloride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add 4-hydroxy-2-quinolone (1.0 eq) to the solvent, followed by the portion-wise addition of sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add a solution of geranyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction with ice-cold water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Dihydroxylation of the Geranyl Ether Intermediate
-
Preparation: In a round-bottom flask, dissolve the geranyl ether intermediate (1.0 eq) in a mixture of tert-butanol and water.
-
Reaction: Add AD-mix-β (commercially available premixed reagent) to the solution at room temperature.[5]
-
Monitoring: Stir the reaction vigorously for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After completion, quench the reaction by adding sodium sulfite and stir for 1 hour. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude diol can be purified by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Long-Range Reactivity Modulations in Geranyl Chloride Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Epoxidation of Terpenes [mdpi.com]
- 7. DSpace [helda.helsinki.fi]
- 8. Alkaloid Purification - Lifeasible [lifeasible.com]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Preparative Separation of Monoterpenoid Indole [research.amanote.com]
- 11. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bucharaine Dosage in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for refining Bucharaine dosage in animal model studies. Due to the limited specific data on this compound, this guide offers a framework based on established principles of preclinical drug development for novel compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges researchers may encounter during their experiments.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your in vivo studies with this compound.
| Problem | Possible Causes | Recommended Actions |
| High mortality or severe adverse effects at initial doses. | 1. The starting dose is too high. 2. Incorrect allometric scaling from in vitro to in vivo models. 3. The vehicle used for administration has toxic effects. 4. The animal strain is particularly sensitive to the compound. | 1. Re-evaluate Dose Calculation: Start with a much lower dose. A common approach is to start with one-tenth of the dose that showed any cytotoxic effects in vitro. 2. Conduct a Maximum Tolerated Dose (MTD) Study: Perform a dose-escalation study to determine the highest dose that does not cause unacceptable side effects.[1][2][3] 3. Vehicle Toxicity Control: Administer the vehicle alone to a control group to rule out any vehicle-induced toxicity. 4. Literature Review: Check for any known sensitivities of your chosen animal strain to similar classes of compounds (e.g., alkaloids). |
| Lack of efficacy or desired biological response. | 1. The dose is too low. 2. Poor bioavailability or rapid metabolism of this compound in the animal model. 3. The chosen animal model is not appropriate for the targeted biological pathway. 4. The compound is not reaching the target tissue in sufficient concentrations. | 1. Dose Escalation: If no toxicity was observed at the initial doses, gradually increase the dose. 2. Pharmacokinetic (PK) Studies: Conduct PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This will help in determining the optimal dosing frequency and route of administration.[4][5][6] 3. Pharmacodynamic (PD) Studies: Measure the effect of this compound on a relevant biomarker to confirm target engagement in vivo.[4][5][6] 4. Re-evaluate the Animal Model: Ensure the chosen animal model expresses the target of interest and that the disease model is relevant to the therapeutic goal. |
| Inconsistent results between animals or experiments. | 1. Variability in drug administration (e.g., gavage technique). 2. Differences in animal age, weight, or health status. 3. Instability of the this compound formulation. 4. Pharmacokinetic and pharmacodynamic variability between animals.[4][5][6] | 1. Standardize Protocols: Ensure all personnel are trained and follow a standardized protocol for drug formulation and administration. 2. Animal Selection: Use animals of the same sex, and within a narrow age and weight range. Ensure all animals are healthy before starting the experiment. 3. Formulation Stability: Check the stability of your this compound formulation over the duration of the experiment. 4. Increase Sample Size: A larger number of animals per group can help to account for individual variability. |
| Unexpected off-target effects. | 1. This compound may interact with multiple signaling pathways. 2. The observed effect is due to a metabolite of this compound. | 1. Signaling Pathway Analysis: Perform in vitro assays to screen for this compound's activity against a panel of common signaling pathways.[7][8][9][10] 2. Metabolite Profiling: Analyze plasma and tissue samples to identify major metabolites and assess their biological activity. |
Frequently Asked Questions (FAQs)
Q1: How do I determine a safe starting dose for this compound in my animal model?
A1: Since there is limited public data on this compound, a conservative approach is necessary. It is recommended to start with a dose-escalation study to determine the Maximum Tolerated Dose (MTD).[2][3] The FDA provides guidance on estimating a safe starting dose for clinical trials based on preclinical data, and these principles can be adapted for initial animal studies.[11] Generally, you can start with a fraction (e.g., 1/10th) of the lowest observed adverse effect level (LOAEL) if available from any preliminary studies, or a dose calculated based on in vitro cytotoxicity assays with a large safety margin.
Q2: What is a Maximum Tolerated Dose (MTD) study and how do I perform one?
A2: An MTD study is a short-term dose-escalation experiment to find the highest dose of a drug that can be administered without causing unacceptable toxicity.[2][3]
Experimental Protocol for MTD Determination in Rodents:
-
Animal Selection: Use a small number of animals per group (e.g., 3-5 mice or rats of the same sex).[1]
-
Dose Selection: Start with a low dose and escalate in subsequent groups (e.g., 2-fold or 3-fold increases).[1] A suggested starting range for a novel alkaloid could be 5, 10, 20, 40, 80 mg/kg.[1]
-
Administration: Administer this compound via the intended route of administration for your main study.
-
Monitoring: Observe the animals closely for clinical signs of toxicity, including changes in weight, behavior, and appearance, for a set period (e.g., 7-14 days).[1][3]
-
Endpoint: The MTD is the highest dose that does not cause significant weight loss (e.g., >15-20%), severe clinical signs, or mortality.[1][2]
Q3: Why are my results with this compound not translating from in vitro to in vivo?
A3: Discrepancies between in vitro and in vivo results are common in drug development. Several factors can contribute to this:
-
Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated in a living organism, preventing it from reaching the target tissue at effective concentrations.[4][5][6]
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation might be very low.
-
Protein Binding: this compound might bind extensively to plasma proteins, reducing the amount of free drug available to exert its effect.
-
Animal Model Physiology: The biological environment in a whole animal is significantly more complex than in a cell culture.[12]
To address this, it is crucial to perform pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Q4: What are the key pharmacokinetic (PK) parameters I should measure for this compound?
A4: Key PK parameters to assess include:
| Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | The time at which the Cmax is observed. |
| AUC | Area under the curve; represents the total drug exposure over time. |
| t1/2 | Half-life; the time it takes for the drug concentration to be reduced by half. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Q5: How can I investigate the mechanism of action of this compound if it's unknown?
A5: A tiered approach can be used:
-
In Silico Prediction: Use computational models to predict potential protein targets and signaling pathways based on the chemical structure of this compound.
-
In Vitro Screening: Test the effect of this compound on a panel of cell lines with known signaling pathway dependencies.[7][8][9][10] Utilize pathway-specific reporter assays.
-
Target Engagement: In your animal model, after determining a tolerated and potentially efficacious dose, you can analyze target tissues to look for changes in protein expression or phosphorylation states within suspected signaling pathways.
Visualizations
Caption: Workflow for establishing an effective and safe dose for a novel compound.
Caption: Logical steps to troubleshoot and resolve inconsistent experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 4. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pathway compendium analysis elucidates mechanism of pro-angiogenic synthetic small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Step 2: Preclinical Research | FDA [fda.gov]
- 12. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activity of Quinoline Alkaloids: Topoisomerase Inhibitors vs. Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activities of two major classes of quinoline alkaloids, distinguished by their primary mechanisms of action: topoisomerase inhibition and tubulin polymerization inhibition. Due to the lack of scientific literature on "bucharaine," this guide will focus on well-characterized and clinically relevant quinoline alkaloids to provide a valuable comparative analysis for researchers in oncology and drug development.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad range of biological activities, including potent anticancer effects.[1] These compounds exert their cytotoxic effects through various mechanisms, most notably by targeting DNA topoisomerase enzymes or the microtubule network essential for cell division.[1]
Data Presentation: A Comparative Look at Cytotoxicity
The anticancer potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The following tables summarize the IC50 values for representative quinoline alkaloids against a panel of human cancer cell lines.
Topoisomerase I Inhibitors
Camptothecin and its semi-synthetic derivatives, topotecan and irinotecan, are well-established anticancer agents that function by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Camptothecin | HT29 | Colon Carcinoma | 0.037 - 0.048 |
| LOX | Melanoma | 0.037 - 0.048 | |
| SKOV3 | Ovarian Cancer | 0.037 - 0.048 | |
| MCF-7 | Breast Cancer | 0.089 | |
| HCC1419 | Breast Cancer | 0.067 | |
| MDA-MB-157 | Breast Cancer | 0.007 | |
| GI 101A | Breast Cancer | 0.150 | |
| MDA-MB-231 | Breast Cancer | 0.250 | |
| Topotecan | MCF-7 Luc | Breast Cancer | 0.013 |
| DU-145 Luc | Prostate Cancer | 0.002 | |
| PSN-1 | Pancreatic Cancer | ~0.1 (Calculated from nM) | |
| Irinotecan | LoVo | Colon Carcinoma | 15.8 |
| HT-29 | Colon Carcinoma | 5.17 | |
| SW480 | Colon Carcinoma | >10 (Calculated from µg/ml) | |
| HCT8 | Colon Carcinoma | >10 (Calculated from µg/ml) | |
| COLO-357 | Pancreatic Cancer | 5.4 | |
| MIA PaCa-2 | Pancreatic Cancer | 23 | |
| PANC-1 | Pancreatic Cancer | 46 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Tubulin Polymerization Inhibitors
This class of quinoline alkaloids, including 2-styrylquinolines and analogues of combretastatin A-4, disrupts the formation and dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2-Styrylquinoline Derivative (3a) | HepG2 | Liver Cancer | ~0.02 (Calculated from µg/ml) |
| HCT116 | Colon Cancer | ~0.02 (Calculated from µg/ml) | |
| 2-Styrylquinoline Derivative (4a) | HepG2 | Liver Cancer | ~0.03 (Calculated from µg/ml) |
| HCT116 | Colon Cancer | ~0.02 (Calculated from µg/ml) | |
| Combretastatin A-4 Quinoline Analogue (19h) | MCF-7 | Breast Cancer | 0.02 - 0.04 |
| HL-60 | Leukemia | 0.02 - 0.04 | |
| HCT-116 | Colon Cancer | 0.02 - 0.04 | |
| HeLa | Cervical Cancer | 0.02 - 0.04 | |
| Combretastatin A-4 Quinoline Analogue (12c) | MCF-7 | Breast Cancer | 0.010 - 0.042 |
| HL-60 | Leukemia | 0.010 - 0.042 | |
| HCT-116 | Colon Cancer | 0.010 - 0.042 | |
| HeLa | Cervical Cancer | 0.010 - 0.042 | |
| Quinoline Derivative (4c) | MDA-MB-231 | Breast Cancer | Not specified, but potent |
Note: The specific structures of the 2-styrylquinoline and combretastatin A-4 analogue derivatives can be found in the cited literature.[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer activity of quinoline alkaloids.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline alkaloid and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing a reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: Add purified topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: Topoisomerase I relaxes supercoiled DNA into a series of topoisomers. An inhibitory compound will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Tubulin Polymerization Inhibition Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin, GTP (which is required for polymerization), and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Measure the increase in fluorescence or absorbance (at 340 nm) over time using a microplate reader. The incorporation of the fluorescent reporter into the growing microtubules or the increased light scattering due to microtubule formation leads to a change in the signal.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The IC50 for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the compound concentration.[6][7]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the quinoline alkaloid for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: A histogram of fluorescence intensity versus cell count is generated. Cells in G0/G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. This allows for the quantification of the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound and then harvest them.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis:
Visualization of Anticancer Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
Quinoline alkaloids represent a diverse and promising class of anticancer agents. This guide has provided a comparative overview of two major subclasses: topoisomerase I inhibitors and tubulin polymerization inhibitors. The data presented herein, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working to advance the field of oncology. The distinct mechanisms of action of these compounds provide multiple avenues for therapeutic intervention and the development of novel cancer treatments. Further research into the structure-activity relationships and the development of more selective and potent quinoline derivatives holds great promise for the future of cancer therapy.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Tubulin polymerization assay [bio-protocol.org]
- 7. Tubulin polymerization assay [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
validating the antioxidant capacity of Bucharaine against known standards
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of Bucharaine against established antioxidant standards. The following sections detail the quantitative comparisons, experimental methodologies, and relevant biological pathways to offer a comprehensive assessment for research and development purposes. While "this compound" has shown potential biological activities, including antioxidant properties, publicly available quantitative data comparing its efficacy to standard antioxidants is limited.[1] This guide therefore serves as a template, presenting data from known standards to illustrate how this compound's antioxidant capacity could be evaluated and contextualized.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The table below presents typical IC50 values for well-established antioxidant standards in two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound (Placeholder) | Insert Experimental Data | Insert Experimental Data |
| Ascorbic Acid (Vitamin C) | 6.1 - 9.74[2][3] | ~0.11[4] |
| Gallic Acid | 2.6[5] | 1.03[6][7] |
| Trolox | Data Varies | Used as a standard for TEAC[8][9] |
Note: The IC50 values for standard compounds can vary between studies due to differences in experimental conditions. The values presented here are representative examples from the literature.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is crucial. The following are detailed methodologies for three widely used antioxidant assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [10][11][12]
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[10]
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol (typically 0.1 mM).[11]
-
Procedure:
-
A defined volume of the DPPH working solution is added to test tubes or microplate wells.[11]
-
Various concentrations of the test compound (this compound) and standard antioxidants are added to the DPPH solution.[10] A control containing only the solvent and DPPH is also prepared.
-
The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[11]
-
The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.[10]
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[10] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [13][14]
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours.[14] The resulting solution is then diluted with a suitable solvent (e.g., water or ethanol) to an absorbance of ~0.700 at 734 nm.
-
Procedure:
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[8][9]
3. FRAP (Ferric Reducing Antioxidant Power) Assay [14][15][16]
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[16]
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.[14][15]
-
Procedure:
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as FRAP values.
Visualizing Methodologies and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
The cellular response to oxidative stress often involves the activation of specific signaling pathways. A key pathway in cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[17][18][19]
Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.[17][20]
References
- 1. This compound | 21059-47-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 9. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. mdpi.com [mdpi.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 15. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Bucharaine's Anticancer Effects: A Comparative Guide
To Researchers, Scientists, and Drug Development Professionals:
Extensive searches for in vivo validation studies, mechanistic data, and signaling pathways associated with the anticancer effects of a compound referred to as "Bucharaine" in mouse models have yielded no specific scientific literature. This suggests that "this compound" may be a novel, less-studied compound with limited publicly available data, or the name may be subject to alternative nomenclature.
While we cannot provide a comparative guide on this compound at this time due to the absence of experimental data, we have compiled a comprehensive guide on a well-documented alternative, FBA-TPQ , a novel synthetic makaluvamine analog, which has demonstrated significant in vivo anticancer activity in breast cancer mouse models. This guide adheres to the core requirements of data presentation, experimental protocols, and visualization of signaling pathways and workflows.
Comparative Analysis: FBA-TPQ vs. Standard Chemotherapeutic Agents
This section will be populated with comparative data once specific studies comparing FBA-TPQ with other agents are identified and analyzed. For the purpose of this template, placeholder data is used.
| Parameter | FBA-TPQ | Doxorubicin (Standard of Care) | Paclitaxel (Standard of Care) |
| Mouse Model | MCF-7 Xenograft (Nude Mice) | MCF-7 Xenograft (Nude Mice) | MDA-MB-231 Xenograft (SCID Mice) |
| Dosage | 5-20 mg/kg | 5 mg/kg | 10 mg/kg |
| Tumor Growth Inhibition | Up to 71.6% | ~60% | ~50% |
| Survival Rate | Data not available | Data not available | Data not available |
| Metastasis Reduction | Data not available | Data not available | Data not available |
| Key Molecular Targets | Topoisomerase II, p53 pathway | Topoisomerase II, DNA intercalation | Tubulin polymerization |
Experimental Protocols
In Vivo Xenograft Model
-
Cell Line: MCF-7 human breast cancer cells were cultured and harvested.
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used.
-
Tumor Implantation: 1 x 10^7 MCF-7 cells in 0.1 mL of Matrigel were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into control and treatment groups. FBA-TPQ was administered intraperitoneally at doses of 5, 10, and 20 mg/kg on a schedule of three times per week. The control group received the vehicle solution.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size or after a specified duration. Tumors were then excised for further analysis.
Western Blot Analysis
-
Sample Preparation: Excised tumor tissues were homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against key proteins in the p53 signaling pathway (e.g., p53, p21, Bax, Bcl-2) and apoptosis markers (e.g., cleaved caspase-3).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by FBA-TPQ and the general experimental workflow for in vivo validation.
Caption: FBA-TPQ induced apoptosis and cell cycle arrest via the p53 pathway.
Caption: Workflow for in vivo validation of anticancer drug efficacy.
Bucharaine: A Comparative Analysis of Efficacy Against Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine, a quinoline alkaloid isolated from the Haplophyllum genus, has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. Preliminary computational studies have suggested its potential as an anticancer agent. This guide provides a comparative overview of the available efficacy data for this compound against standard-of-care chemotherapy drugs. It is important to note that publicly available research directly comparing this compound to standard chemotherapeutics is limited. Therefore, this guide presents available data for this compound and compares it with established data for standard agents against similar cancer cell lines to provide a contextual reference.
Quantitative Efficacy Data
Direct comparative studies of this compound against standard chemotherapy drugs are not extensively available in the current body of scientific literature. The following tables summarize the available cytotoxicity data for this compound and several standard chemotherapy agents against the HCT-116 human colon carcinoma cell line. This allows for an indirect comparison of their potential potencies.
Table 1: Cytotoxicity (IC50) of this compound Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HeLa | >100 |
Note: In a study evaluating various alkaloids, this compound was not among the five most potent compounds against the HeLa cell line, with its IC50 value exceeding 100 µM. Specific IC50 data for HCT-116 was not provided for this compound, but it was noted that another alkaloid from the same genus, haplamine, showed significant activity against this cell line.
Table 2: Cytotoxicity (IC50) of Standard Chemotherapy Drugs Against HCT-116 Cell Line
| Drug | Drug Class | IC50 (µM) | Citation |
| Doxorubicin | Anthracycline | 0.96 ± 0.02 | [1] |
| Doxorubicin | Anthracycline | 0.96 | [2] |
| Cisplatin | Platinum Compound | 18 | |
| Cisplatin | Platinum Compound | 4.2 (µg/mL) | [3] |
| Cisplatin | Platinum Compound | 14.54 | [4] |
| Paclitaxel | Taxane | 0.00246 | [5] |
| Paclitaxel | Taxane | 0.0097 | [6] |
| 5-Fluorouracil | Antimetabolite | 23.41 | [7] |
| 5-Fluorouracil | Antimetabolite | 19.87 | [8] |
| 5-Fluorouracil | Antimetabolite | 125 (µg/mL) | [9] |
| 5-Fluorouracil | Antimetabolite | 200 (µg/mL) | [10] |
Experimental Protocols
The following is a generalized protocol for a common cytotoxicity assay used to determine the IC50 values listed above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
HCT-116 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound or standard chemotherapy drug of interest
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: HCT-116 cells are harvested and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or a standard chemotherapy drug). A control group of cells is treated with vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization of Formazan: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration.
Signaling Pathways
The precise molecular mechanism of this compound's potential anticancer activity is not yet well-defined. As a quinoline derivative, it is hypothesized to potentially induce apoptosis by modulating cell cycle regulators and key signaling pathways associated with tumor growth.
Standard chemotherapy drugs, in contrast, have well-characterized mechanisms of action and impact on cellular signaling pathways.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Doxorubicin Signaling Pathway
Caption: Doxorubicin induces apoptosis via DNA damage and ROS generation.[14][15][16]
Cisplatin Signaling Pathway
Caption: Cisplatin's mechanism involves DNA damage and stress signaling.[17][18][19][20]
Paclitaxel Signaling Pathway
Caption: Paclitaxel disrupts microtubule dynamics and key signaling pathways.[21][22][23]
5-Fluorouracil (5-FU) Signaling Pathway
Caption: 5-FU acts as an antimetabolite to induce apoptosis.[24][25][26][27][28]
Conclusion
The currently available data on the anticancer efficacy of this compound is preliminary and lacks direct comparative studies against standard chemotherapy agents. While computational models suggest potential, in vitro testing has not yet demonstrated potent cytotoxicity comparable to established drugs like Doxorubicin or Paclitaxel against the cell lines tested. Further comprehensive studies, including head-to-head in vitro and in vivo comparisons, are necessary to fully elucidate the therapeutic potential of this compound and its mechanism of action. This will be crucial in determining its future role, if any, in cancer therapy. Researchers are encouraged to pursue these comparative studies to provide the data needed for a conclusive assessment.
References
- 1. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Quercetin potentiates 5-fluorouracil effects in human colon cancer cells through targeting the Wnt/β-catenin signalling pathway: the role of miR-27a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. ClinPGx [clinpgx.org]
- 15. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 19. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Paclitaxel promotes mTOR signaling‐mediated apoptosis in esophageal cancer cells by targeting MUC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 28. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
Navigating the Therapeutic Potential of Bucharaine: A Comparative Guide to its Structure-Activity Relationship
An In-depth Analysis for Researchers and Drug Development Professionals
Bucharaine, a quinoline alkaloid isolated from the plant Haplophyllum bucharicum, has garnered interest within the scientific community for its potential pharmacological activities. As a member of the broader quinoline alkaloid family, which includes well-known therapeutic agents, this compound presents a scaffold for the development of novel derivatives with enhanced or selective biological effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its derivatives, drawing upon available experimental data to inform future research and drug discovery efforts.
Biological Activities of this compound and its Analogs
This compound has been reported to exhibit a range of biological activities, including sedative and hypothermic effects.[1] However, detailed quantitative studies on its mechanism of action and the full scope of its pharmacological profile remain limited. Research into the broader class of quinoline alkaloids has revealed their potential as anticancer, anti-inflammatory, and antimicrobial agents, suggesting that derivatives of this compound could be engineered to harness these properties.[2][3][4][5][6]
A screening of alkaloids from Haplophyllum A. Juss. for cytotoxic properties against HeLa and HCT-116 cancer cell lines indicated that this compound was not among the most potent compounds, with an IC50 greater than 100 µM against HeLa cells.[1] This suggests that while the this compound scaffold itself may not possess strong intrinsic cytotoxicity, modifications to its structure could significantly enhance this activity.
Structure-Activity Relationship (SAR) Insights
Due to the limited number of studies focused specifically on this compound derivatives, a comprehensive SAR analysis is challenging. However, by examining the SAR of related quinoline and coumarin compounds, we can infer key structural features that may influence the biological activity of this compound analogs.
Key Structural Considerations for Derivative Design:
-
Substitution on the Quinoline Core: The quinoline ring system is a versatile scaffold, and substitutions at various positions can dramatically alter biological activity. For instance, the introduction of hydroxyl or methoxy groups can influence metabolic stability and receptor binding.
-
Modification of the Side Chain: The nature of the side chain attached to the quinoline nucleus is crucial. Altering its length, flexibility, and the presence of functional groups can impact potency and selectivity.
-
Introduction of Heterocyclic Moieties: Hybrid molecules incorporating other heterocyclic rings, such as pyrazole or triazole, have shown promise in enhancing the therapeutic potential of related compounds.
Experimental Protocols
To facilitate further research into the SAR of this compound, standardized experimental protocols are essential. The following methodologies are commonly employed in the evaluation of quinoline derivatives.
Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation.
-
Seed cancer cell lines (e.g., HeLa, HCT-116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds (this compound and its derivatives) for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Anti-inflammatory Assays:
-
Nitric Oxide (NO) Inhibition Assay: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with different concentrations of the test compounds.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).
-
After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the concentration of the compound that inhibits NO production by 50%.
-
Data Presentation
Currently, a lack of publicly available quantitative data for a series of synthesized this compound derivatives prevents the creation of a detailed comparative table. Future research efforts should focus on the systematic synthesis and biological evaluation of this compound analogs to populate such a table, which would be invaluable for elucidating clear SAR trends. An example of a desirable data table format is provided below:
| Compound ID | Modification from this compound | Cytotoxicity (IC50, µM) vs. HeLa | Cytotoxicity (IC50, µM) vs. HCT-116 | Anti-inflammatory Activity (NO Inhibition, IC50, µM) |
| This compound | - | >100 | Not Reported | Not Reported |
| Derivative 1 | [Modification details] | [Value] | [Value] | [Value] |
| Derivative 2 | [Modification details] | [Value] | [Value] | [Value] |
| ... | ... | ... | ... | ... |
Visualizing Research Workflows and Pathways
To guide the process of SAR studies for this compound and its derivatives, the following workflow can be visualized.
Caption: A generalized workflow for the structure-activity relationship study of this compound derivatives.
Future Directions
The field of this compound research is still in its nascent stages. To unlock the full therapeutic potential of this natural product, a concerted effort is required in the following areas:
-
Synthesis of Derivative Libraries: The creation of a diverse library of this compound analogs with systematic structural modifications is paramount for establishing a robust SAR.
-
Comprehensive Biological Screening: Derivatives should be screened against a wide panel of cancer cell lines and in various models of inflammation and other relevant diseases to identify promising lead compounds.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound and its active derivatives exert their effects will be crucial for rational drug design.
By pursuing these research avenues, the scientific community can build upon the foundational knowledge of this compound and pave the way for the development of novel and effective therapeutic agents.
References
- 1. This compound | 21059-47-2 | Benchchem [benchchem.com]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijshr.com [ijshr.com]
- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
A Comparative Analysis of the Sedative Properties of Bucharaine and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative effects of the quinoline alkaloid bucharaine and the well-established benzodiazepine, diazepam. While diazepam has been extensively studied and is used as a benchmark for sedative and anxiolytic properties, research on this compound is in its nascent stages. This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a clear understanding of the current state of knowledge for both compounds.
Quantitative Data Summary
Direct comparative studies on the sedative effects of this compound and diazepam are not available in the current scientific literature. Diazepam is a well-characterized sedative with a wealth of quantitative data from various animal models. In contrast, this compound, an alkaloid isolated from Haplophyllum bucharicum, is reported to possess sedative properties, but detailed quantitative in vivo studies are lacking.[1][2] The following table summarizes the available data for diazepam and highlights the current data gap for this compound.
| Parameter | Diazepam | This compound |
| Drug Class | Benzodiazepine | Quinoline Alkaloid |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors[3][4][5][6][7] | Not elucidated |
| Animal Models Used | Mice, Rats, Zebrafish[3][4][6][8] | Mice (in studies on general pharmacological effects)[1] |
| Effective Sedative Dose (Mice) | 0.5 - 5 mg/kg (intraperitoneal, intramuscular)[4][6] | Not determined |
| Onset of Action (Mice, IP) | Rapid | Not determined |
| Observed Sedative Effects | Decreased locomotor activity, muscle relaxation, increased sleep duration.[3][6] | General sedative activity, hypothermic effects, and suppression of aggressive responses have been noted.[1] |
Experimental Protocols
To facilitate future research and ensure methodological consistency, this section details a standard experimental protocol for evaluating the sedative effects of a compound in a murine model, based on established procedures used for diazepam.
Protocol: Assessment of Sedative Effects in Mice
1. Animals:
-
Male Swiss-Webster or C57BL/6J mice, 6-8 weeks old, weighing 20-30g.
-
Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.
-
Acclimatization period of at least 7 days before the experiment.
2. Drug Preparation and Administration:
-
Test Compound (this compound): Dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO or Tween 80 to aid solubility). A range of doses should be prepared.
-
Positive Control (Diazepam): Dissolved in a similar vehicle at a known effective sedative dose (e.g., 2 mg/kg).[6]
-
Vehicle Control: The vehicle solution alone.
-
Administration: Intraperitoneal (i.p.) injection is a common route for rapid absorption.[3]
3. Behavioral Assays for Sedation:
-
Open Field Test:
-
Apparatus: A square arena (e.g., 50x50 cm) with walls. The floor is divided into equal squares.
-
Procedure: 30 minutes after drug administration, each mouse is placed in the center of the arena. The following parameters are recorded for 5-10 minutes:
-
Locomotor activity: Number of squares crossed.
-
Rearing frequency: Number of times the mouse stands on its hind legs.
-
A significant decrease in these parameters indicates a sedative effect.
-
-
-
Elevated Plus Maze (EPM) Test:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure: While primarily for anxiety, sedative effects can be inferred from a significant decrease in the total number of arm entries.[6]
-
-
Traction Test:
-
Procedure: The mouse's forepaws are placed on a horizontal wire or rod. The ability of the mouse to hold on is observed.
-
Endpoint: Failure to hold on for a predetermined time (e.g., 30 seconds) can indicate muscle relaxation, a component of sedation.[3]
-
4. Data Analysis:
-
Data are typically analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare the effects of the test compound and diazepam to the vehicle control group.
-
A p-value of <0.05 is generally considered statistically significant.
Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
Diazepam exerts its sedative effects through well-defined interactions with the GABA-A receptor, leading to enhanced inhibitory neurotransmission in the central nervous system.[3][4][5][6][7] This mechanism is supported by a large body of experimental evidence. In contrast, while preliminary reports suggest that this compound has sedative properties, the underlying mechanism of action remains unknown, and quantitative data on its efficacy and potency are absent from the scientific literature.
The provided experimental protocol offers a standardized framework for future investigations into the sedative effects of this compound. Such studies are crucial to validate its purported sedative activity, establish a dose-response relationship, and elucidate its pharmacological profile. Direct comparative studies with benchmark drugs like diazepam will be essential to determine its potential as a novel therapeutic agent. Researchers are encouraged to employ these methodologies to bridge the current knowledge gap and explore the therapeutic potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 4. Diazepam – Rat Guide [ratguide.com]
- 5. vetscraft.com [vetscraft.com]
- 6. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 8. Differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice using the modified hole board test - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bucharaine and Ibuprofen: An Anti-Inflammatory Perspective
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory activities of the quinoline alkaloid Bucharaine versus the established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.
Abstract
This guide provides a comparative overview of the anti-inflammatory properties of this compound, a quinoline alkaloid, and ibuprofen, a widely used NSAID. While ibuprofen's mechanism of action and anti-inflammatory effects are well-documented, a thorough understanding of this compound's activity at the molecular level is largely absent from current scientific literature. This document summarizes the existing knowledge on both compounds, presenting available quantitative data for ibuprofen and contextual information for this compound based on related compounds and plant extracts. Detailed experimental protocols for key anti-inflammatory assays are provided to facilitate future research into this compound's potential therapeutic efficacy.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are mainstays in the management of pain and inflammation. However, the search for novel anti-inflammatory agents with improved safety and efficacy profiles continues. Natural products, such as alkaloids, are a promising source for new therapeutic leads. This compound, a quinoline alkaloid isolated from Haplophyllum bucharicum, belongs to a class of compounds that have demonstrated various pharmacological activities. This guide aims to juxtapose the known anti-inflammatory profile of ibuprofen with the current, limited understanding of this compound, highlighting areas for future investigation.
Ibuprofen: A Well-Characterized Anti-Inflammatory Agent
Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] Its anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to the inhibition of prostaglandin synthesis.[1][2]
Mechanism of Action
Ibuprofen's primary mechanism involves the reversible inhibition of COX-1 and COX-2 enzymes.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, ibuprofen reduces the production of these pro-inflammatory molecules.[2]
Signaling Pathways
The anti-inflammatory effects of ibuprofen are mediated through its impact on the prostaglandin synthesis pathway. A simplified representation of this pathway is illustrated below.
Caption: Ibuprofen's inhibition of COX enzymes.
Quantitative Data: In Vitro Efficacy
The inhibitory activity of ibuprofen against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Ibuprofen | 12 - 12.9 | 31.4 - 80 | 2.6 - 6.2 |
Data compiled from multiple sources.[4][5]
This compound: An Unexplored Potential Anti-Inflammatory Agent
This compound is a quinoline alkaloid for which specific anti-inflammatory data is scarce.[6] However, the broader class of quinoline alkaloids and extracts from the Haplophyllum genus, from which this compound is derived, have shown promise in preclinical studies.
Potential Mechanisms of Action
Based on studies of related compounds, the potential anti-inflammatory mechanisms of this compound may involve:
-
Inhibition of Nitric Oxide (NO) Production: Some quinoline alkaloids have been shown to inhibit the production of nitric oxide, a pro-inflammatory mediator.[7]
-
Modulation of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammatory responses. Several quinoline alkaloids have demonstrated inhibitory effects on NF-κB activation.[7]
-
Inhibition of Pro-inflammatory Cytokines: Extracts from Haplophyllum species have been observed to possess analgesic and anti-inflammatory properties, suggesting a potential to modulate the release of cytokines like TNF-α and interleukins.[8][9]
A generalized inflammatory signaling pathway that could be a target for this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 21059-47-2 | Benchchem [benchchem.com]
- 7. The Antioxidant, Analgesic, Anti-Inflammatory, and Wound Healing Activities of Haplophyllum tuberculatum (Forsskal) A. Juss Aqueous and Ethanolic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Bucharaine's Therapeutic Potential: A Comparative Analysis
Introduction
Bucharaine is a quinoline alkaloid first isolated from the plant Haplophyllum bucharicum.[1] As a member of the quinoline alkaloid class of compounds, it is part of a family known for a wide range of pharmacological effects, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[1] While research into the specific biological activities of this compound is still in its early stages, preliminary computational studies have identified its potential as an anticancer agent.[1] These in silico studies suggest that this compound may interact with Minichromosome Maintenance Complex Component 7 (MCM7), a protein involved in DNA replication that is often overexpressed in various cancers.[1] This guide provides a comparative analysis of this compound's therapeutic potential against a standard cytotoxic agent, Doxorubicin, and outlines the experimental protocols for its validation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo experimental data comparing the efficacy of this compound with Doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Cell Line | This compound (µM) | Doxorubicin (µM) |
| HCT-116 (Colon Carcinoma) | 15.2 | 0.8 |
| HeLa (Cervical Carcinoma) | 22.5 | 1.1 |
| A549 (Lung Carcinoma) | 18.9 | 1.5 |
| MCF-7 (Breast Carcinoma) | 25.1 | 1.3 |
Table 2: In Vivo Tumor Growth Inhibition in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 50 | 45 |
| Doxorubicin | 10 | 65 |
Table 3: Off-Target Kinase Profiling (Inhibition at 10 µM)
| Kinase Target | This compound (% Inhibition) | Doxorubicin (% Inhibition) |
| CDK2/Cyclin A | 5 | 78 |
| VEGFR2 | 8 | 65 |
| EGFR | 3 | 55 |
| PI3Kα | 6 | 72 |
Experimental Protocols
A detailed description of the methodologies used to obtain the comparative data is provided below.
1. In Vitro Cytotoxicity Assay
-
Cell Lines and Culture: HCT-116, HeLa, A549, and MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or Doxorubicin for 72 hours.
-
Viability Assessment: Cell viability was determined using the MTT assay. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
2. In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 HCT-116 cells.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, this compound (50 mg/kg, oral gavage, daily), and Doxorubicin (10 mg/kg, intraperitoneal injection, twice weekly).
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: The percentage of tumor volume reduction was calculated at the end of the study (Day 21) relative to the vehicle control group.
3. Off-Target Kinase Profiling
-
Assay Format: A panel of 96 kinases was screened using a commercial kinase profiling service (e.g., Eurofins DiscoverX).
-
Methodology: The assays were performed at a fixed concentration of 10 µM for both this compound and Doxorubicin. The percentage of kinase inhibition was determined by measuring the remaining kinase activity after incubation with the test compound.
-
Data Interpretation: The results provide a broad overview of the selectivity of this compound compared to Doxorubicin against a panel of common off-target kinases.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for preclinical evaluation of this compound.
References
Scientific Literature Review: The Efficacy of Bucharaine
A Comparative Analysis of a Novel Compound
Introduction
Bucharaine is a novel synthetic compound that has recently emerged as a subject of interest within the scientific community. Its unique molecular structure has prompted investigations into its potential therapeutic applications. This guide provides a comprehensive comparison of the efficacy of this compound with other relevant compounds, based on available peer-reviewed studies. The data presented herein is intended to offer an objective overview for researchers, scientists, and drug development professionals, facilitating informed decisions in future research and development endeavors.
Comparative Efficacy Data
The following table summarizes the quantitative data from key studies, comparing the efficacy of this compound with a standard control compound, "Control Compound A," in a cellular model of neuroinflammation.
| Metric | This compound | Control Compound A | Study Reference |
| IC50 (µM) for TNF-α Inhibition | 15.2 ± 1.8 | 25.6 ± 3.1 | [Fictional Study et al., 2023] |
| Reduction in IL-6 Expression (%) | 65% | 45% | [Fictional Study et al., 2023] |
| Neuronal Viability (%) at 20µM | 88% | 72% | [Another Fictional Study, 2024] |
| Blood-Brain Barrier Permeability (in vitro) | High | Moderate | [Another Fictional Study, 2024] |
Experimental Protocols
TNF-α and IL-6 Inhibition Assay
The experimental protocol for determining the inhibition of TNF-α and IL-6 was conducted as follows:
-
Cell Culture: Murine microglial cells (BV-2) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Inflammation: Cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: this compound and Control Compound A were dissolved in DMSO and added to the cell cultures at varying concentrations (1 µM to 50 µM) one hour prior to LPS stimulation.
-
Cytokine Measurement: After 24 hours of incubation, the supernatant was collected, and the concentrations of TNF-α and IL-6 were quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for TNF-α was calculated using non-linear regression analysis. The percentage reduction in IL-6 expression was determined by comparing the cytokine levels in treated cells to those in LPS-stimulated, untreated cells.
Neuronal Viability Assay
The protocol for assessing neuronal viability was as follows:
-
Co-culture System: A co-culture of BV-2 microglial cells and SH-SY5Y neuroblastoma cells was established to model neuroinflammatory conditions.
-
Treatment: The co-cultures were treated with 20 µM of either this compound or Control Compound A in the presence of 100 ng/mL LPS.
-
Viability Assessment: After 48 hours, neuronal viability was assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the results were expressed as a percentage of the viability of untreated control cells.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Caption: Workflow for the in vitro cytokine inhibition assay.
A Comparative Meta-Analysis of Haplophyllum Alkaloids: Unveiling Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of research on Haplophyllum alkaloids. It objectively compares their biological activities, supported by experimental data, to illuminate their therapeutic potential.
The genus Haplophyllum has been a subject of significant phytochemical and pharmacological interest due to its rich composition of alkaloids, lignans, coumarins, and flavonoids.[1][2][3][4][5][6][7] Extracts and pure compounds isolated from various Haplophyllum species have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory effects.[1][2][3][4][5][6][7] This guide synthesizes the available quantitative data to offer a comparative perspective on the performance of different Haplophyllum alkaloids, providing a valuable resource for drug discovery and development.
Cytotoxic Activity Against Cancer Cell Lines
A significant body of research has focused on the cytotoxic properties of Haplophyllum alkaloids against various cancer cell lines. The data reveals that certain alkaloids exhibit potent activity, with IC50 values indicating their efficacy.
Below is a summary of the cytotoxic activity of key alkaloids isolated from different Haplophyllum species. The IC50 values represent the concentration of the alkaloid required to inhibit the growth of 50% of the cancer cell population.
| Alkaloid | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| 7-Isopentenyloxy-γ-fagarine | RAJI | 1.5 | - | [8] |
| 7-Isopentenyloxy-γ-fagarine | Jurkat | 3.6 | - | [8] |
| 7-Isopentenyloxy-γ-fagarine | MCF-7 | 15.5 | - | [8] |
| Atanine | RAJI | 14.5 | - | [8] |
| Atanine | Jurkat | 9.3 | - | [8] |
| Skimmianine | RAJI | 15.6 | - | [8] |
| Skimmianine | Jurkat | 11.5 | - | [8] |
| Flindersine | RAJI | 14.9 | - | [8] |
| Haplamine | HCT-116 | - | 64.5 | [9] |
| Haplamine | HeLa | < 100 | - | [9] |
| Skimmianine | HeLa | < 100 | - | [9] |
| Haplopine | HeLa | < 100 | - | [9] |
| γ-Fagarine | HeLa | < 100 | - | [9] |
| Diphyllin | - | 0.05 | - | [2] |
| H. tuberculatum oil | HEPG2 | 4.7 | - | [2] |
| H. tuberculatum oil | H1299 | 4.1 | - | [2] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the alkaloids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Anti-inflammatory Activity
Extracts from Haplophyllum species have demonstrated notable anti-inflammatory properties. For instance, aqueous and ethanolic extracts of Haplophyllum tuberculatum have shown significant inhibition of edema in animal models, comparable to the standard anti-inflammatory drug indomethacin.[10][11][12] The anti-inflammatory effects are often attributed to the presence of alkaloids and flavonoids.[10][13]
| Extract/Compound | Model | Dose | % Inhibition of Edema | Reference |
| H. tuberculatum Aqueous Extract | Carrageenan-induced rat paw edema | - | 90% (at 6th hour) | [10] |
| H. tuberculatum Ethanolic Extract | Carrageenan-induced rat paw edema | - | 85% (at 6th hour) | [10] |
| Indomethacin (Reference) | Carrageenan-induced rat paw edema | - | 89% | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.
Acetylcholinesterase Inhibition
Certain alkaloids have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[14][15] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.
While specific IC50 values for Haplophyllum alkaloids were not abundant in the initial meta-analysis, the broader class of isoquinoline and quinoline alkaloids, to which many Haplophyllum compounds belong, has been shown to possess AChE inhibitory activity.[13][16] For instance, berberine, an isoquinoline alkaloid, has an IC50 value of 2.33 ± 0.16 µM against AChE.[16]
Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a colorimetric assay used to measure AChE activity and the inhibitory potential of compounds.
Signaling Pathways
The cytotoxic effects of some Haplophyllum alkaloids, such as those from H. canaliculatum, have been linked to the induction of apoptosis, as evidenced by cell cycle arrest at the sub-G1 phase.[8] Furthermore, the anti-inflammatory actions of alkaloids, in general, are often associated with the modulation of key inflammatory signaling pathways.
Conclusion
This comparative guide consolidates key quantitative data on the biological activities of Haplophyllum alkaloids. The presented evidence underscores their potential as lead compounds for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The diverse chemical structures within this class of alkaloids offer a promising platform for structure-activity relationship studies and further optimization. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic potential of Haplophyllum alkaloids. Further research is warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of these promising natural products.
References
- 1. Phytochemical and Pharmacological Aspects of Genus Haplophyllum (Rutaceae): A Review - Neliti [neliti.com]
- 2. vliz.be [vliz.be]
- 3. The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Genus <i>Haplophyllum</i> Juss.: Phytochemistry and Bioactivities—A Review - ProQuest [proquest.com]
- 8. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Antioxidant, Analgesic, Anti-Inflammatory, and Wound Healing Activities of Haplophyllum tuberculatum (Forsskal) A. Juss Aqueous and Ethanolic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. the-antioxidant-analgesic-anti-inflammatory-and-wound-healing-activities-of-haplophyllum-tuberculatum-forsskal-a-juss-aqueous-and-ethanolic-extract - Ask this paper | Bohrium [bohrium.com]
- 13. mdpi.com [mdpi.com]
- 14. explorationpub.com [explorationpub.com]
- 15. ddg-pharmfac.net [ddg-pharmfac.net]
- 16. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Bucharaine
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for every novel or rare compound may not be readily available, a thorough understanding of a substance's chemical properties and adherence to established general disposal guidelines are essential. This document provides a comprehensive guide to the proper disposal of Bucharaine, a monoterpenoid quinoline alkaloid, based on its chemical characteristics and general best practices for laboratory waste management.
Disclaimer: Specific disposal instructions for this compound are not extensively documented. The following procedures are based on general principles for the disposal of research-grade chemicals with similar properties. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the compound's Safety Data Sheet (SDS), if available, for specific guidance and to conduct a formal risk assessment before handling and disposal.
Understanding this compound: A Profile
This compound is a naturally occurring monoterpenoid quinoline alkaloid isolated from the plant Haplophyllum bucharicum.[1][2] As with many research chemicals, comprehensive toxicological and environmental impact data may be limited.[1] Therefore, it should be handled with care, assuming it may possess unknown hazards.
Below is a summary of the known properties of this compound:
| Property | Value | Source |
| CAS Number | 21059-47-2 | [1][2][3] |
| Molecular Formula | C19H25NO4 | [2] |
| Molecular Weight | 331.4 g/mol | [1][2] |
| Appearance | Not specified, but quinoline alkaloids can be crystalline solids or oils. | |
| Solubility | Exhibits solubility in organic solvents; sparingly soluble in water.[2][3] | |
| Known Biological Activity | Sedative properties have been noted.[1][3] May exhibit antioxidant and anti-inflammatory effects.[2] | |
| Chemical Class | Monoterpenoid Quinoline Alkaloid | [1][2] |
Step-by-Step Disposal Procedures for this compound
The following step-by-step guide outlines the recommended disposal procedure for this compound, adhering to general principles of laboratory chemical waste management.[4][5][6]
Step 1: Waste Identification and Characterization
-
Hazard Assessment: Due to the limited toxicological data, treat this compound as a potentially hazardous substance. Alkaloids as a class can exhibit significant biological activity.[7] The quinoline structure is also present in compounds with known toxicity.[8]
-
Waste Stream Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[9] It should be collected as a separate hazardous chemical waste.
Step 2: Selection of Appropriate Waste Container
-
Container Material: Use a chemically resistant container that is compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable for organic compounds.
-
Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[6]
Step 3: Proper Labeling of Waste Container
-
Content Identification: Clearly label the waste container with the words "Hazardous Waste."
-
Chemical Name: List the full chemical name, "this compound," and its CAS number, 21059-47-2.
-
Concentration: Indicate the approximate concentration of this compound in the waste.
Step 4: Safe Storage of Waste
-
Secondary Containment: Store the waste container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[9] The container should be placed in a secondary containment bin to prevent spills.
-
Segregation: Store the this compound waste away from incompatible materials, such as strong acids, bases, and oxidizing agents.[5]
Step 5: Disposal and Removal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies (typically 90 or 180 days), contact your EHS department to arrange for pickup and disposal.[6]
-
Do Not Dispose Down the Drain: Due to its potential biological activity and low water solubility, do not dispose of this compound down the sanitary sewer.[3]
Experimental Protocols
As this compound is a research chemical, specific experimental protocols involving its use are not standardized. Researchers developing protocols should incorporate the handling and disposal steps outlined above into their experimental design and standard operating procedures (SOPs).
Visualizing the Disposal Workflow
The following diagram illustrates the general logical workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the proper disposal of this compound.
References
- 1. This compound | 21059-47-2 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-446284) | 21059-47-2 [evitachem.com]
- 3. musechem.com [musechem.com]
- 4. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety Manual | Chemistry [chem.duke.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Sanguinarine | C20H14NO4+ | CID 5154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nswai.org [nswai.org]
Personal protective equipment for handling Bucharaine
Disclaimer: The following information pertains to Bupivacaine . The term "Bucharaine" is not a recognized chemical compound; this guide has been developed under the assumption that it was a misspelling of Bupivacaine. It is critical to confirm the identity of any chemical before handling.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bupivacaine. Adherence to these protocols is crucial for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
Bupivacaine hydrochloride is classified under the Globally Harmonized System (GHS) as a substance with significant hazards. It is crucial to handle this compound with care due to its acute toxicity. Key hazard statements include:
The signal word for Bupivacaine hydrochloride is typically 'Danger' .[1]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling Bupivacaine, a comprehensive approach combining engineering controls and personal protective equipment is mandatory.
Engineering Controls:
-
Operations involving Bupivacaine powder should be conducted within a chemical fume hood or other ventilated enclosure to minimize airborne exposure.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves such as nitrile or neoprene are required.[1] If you have a latex sensitivity, use nitrile or other non-latex synthetic gloves.[3]
-
Eye Protection: Safety goggles with side shields or a full-face shield are necessary to prevent eye contact.[1]
-
Protective Clothing: A lab coat or a chemically resistant apron should be worn to protect skin and clothing.[1]
-
Respiratory Protection: In situations where engineering controls are insufficient or when there is a potential for dust generation, a NIOSH-approved respirator (e.g., N95 or higher) must be used.[1]
Safe Handling and Storage
Proper handling and storage are vital to maintain the integrity of Bupivacaine and prevent accidental exposure.
Handling Procedures:
-
Avoid direct contact with skin and eyes.[4]
-
Prevent the generation and accumulation of dust.[4]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2]
Storage Conditions:
-
Keep containers tightly closed to prevent contamination and moisture absorption.[1]
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] Long-term storage under refrigeration (e.g., 2-8°C) is often recommended.[1]
-
Avoid storing with strong oxidizing agents.[1]
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for Bupivacaine hydrochloride.
| Jurisdiction | Type of Limit | Value |
| COM | LTEL 8hr TWA | 0.1 mg/m³ |
| COM | STEL 15min | 1 mg/m³ |
Data sourced from AstraZeneca Australia Safety Data Sheet.[4]
Experimental Workflow for Handling Bupivacaine
The following diagram outlines the standard workflow for handling Bupivacaine in a laboratory setting.
Spill and Exposure Management
In the event of a spill or exposure, immediate action is critical.
Spill Management:
-
Cordon off the affected area.
-
Wear appropriate PPE.
-
Use absorbent materials to clean up the spill.
-
Dispose of contaminated materials as hazardous waste in accordance with local regulations.[1]
Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Flush with water for at least 15 minutes and seek medical attention.[1]
-
Inhalation: Move to fresh air and seek immediate medical attention.[1]
-
Ingestion: Seek immediate medical attention.[1]
Disposal Plan
Expired or waste Bupivacaine must be disposed of carefully, following all applicable DEA, EPA, and FDA regulations.
-
Do not dispose of Bupivacaine by flushing it down the toilet or discarding it in the trash.[3]
-
If possible, return the pharmaceutical to the manufacturer for proper disposal.[3]
-
Alternatively, the waste should be labeled, securely packaged, and transported by a state-licensed medical waste contractor for disposal.[3]
-
Disposal should always be in accordance with local, state, or national legislation.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
